2-Bromo-4-ethynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDJNWFFQNNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634076 | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-17-8 | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Synthesis Strategy: Regioselective Sonogashira Coupling
An in-depth technical guide on the synthesis of 2-bromo-4-ethynylpyridine is presented for researchers, scientists, and professionals in drug development. The primary and most effective method for this synthesis is the regioselective Sonogashira coupling reaction.
The synthesis of this compound is most efficiently achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne, utilizing a palladium and copper co-catalyst system.[1][2]
The key to this synthesis is the use of a dihalogenated precursor, 2-bromo-4-iodopyridine. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective reaction. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-OTf > C-Br > C-Cl.[1][2][3] This ensures that the coupling reaction occurs preferentially at the more reactive 4-position (C-I bond), leaving the bromo group at the 2-position intact for potential further functionalization.[1][3]
Experimental Protocols
Two common protocols for the Sonogashira coupling are the traditional copper-catalyzed method and a copper-free variant.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This is a widely used and effective method for the synthesis of this compound from 2-bromo-4-iodopyridine and a terminal alkyne such as trimethylsilylacetylene (TMSA). The use of TMSA requires a subsequent deprotection step to yield the terminal alkyne.
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.[1]
-
Reagent Addition: Add the anhydrous and degassed solvent (THF or DMF) and the amine base (Et₃N or DIPEA).[3]
-
Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.[3]
-
Deprotection: Dissolve the purified product in methanol and add potassium carbonate (2.0 equiv). Stir at room temperature for 2 hours.[4]
-
Final Purification: Remove the solvent and purify the residue by column chromatography to obtain the final product, this compound.[4]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol offers an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-iodopyridine, the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[1] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the copper-catalyzed protocol.
Data Presentation
The following table summarizes the key reagents and their roles in the copper-catalyzed Sonogashira synthesis of this compound.
| Component | Example | Role | Typical Loading (mol%) |
| Aryl Halide | 2-Bromo-4-iodopyridine | Substrate | 100 (1.0 equiv) |
| Alkyne | Trimethylsilylacetylene | Coupling partner | 120 (1.2 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle | 2-5 |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, facilitates the formation of a copper acetylide intermediate | 4-10 |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes the generated acid | Solvent or co-solvent |
| Solvent | Tetrahydrofuran (THF) | Reaction medium | - |
| Deprotection Reagent | Potassium carbonate (K₂CO₃) | Removes the trimethylsilyl protecting group | 200 (2.0 equiv) |
Visualizations
Caption: Synthesis scheme for this compound.
Caption: A generalized workflow for chemical synthesis experiments.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethynylpyridine from 2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and regioselective synthetic route for the preparation of 2-Bromo-4-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The strategy commences with the readily available starting material, 2-bromopyridine, and proceeds through a multi-step sequence involving iodination, a regioselective Sonogashira coupling, and a final deprotection step. This document offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound from 2-bromopyridine is efficiently achieved through a three-step process. This strategy is designed to control the regiochemistry by introducing an iodine atom at the 4-position, which is more reactive in the subsequent palladium-catalyzed cross-coupling reaction than the bromine atom at the 2-position.
The overall synthetic pathway is as follows:
-
Iodination: Conversion of 2-bromopyridine to 2-bromo-4-iodopyridine. This is a critical step to install a more reactive handle for the subsequent cross-coupling.
-
Sonogashira Coupling: A regioselective palladium-catalyzed Sonogashira coupling of 2-bromo-4-iodopyridine with a protected alkyne, trimethylsilylacetylene (TMSA). This reaction selectively occurs at the more reactive C-I bond.[1]
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-iodopyridine
A common and effective method for this transformation is the "halogen dance" reaction, which provides a concise route to the desired product.[2]
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Add a solution of 2-bromopyridine in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
After the addition is complete, add a second equivalent of freshly prepared LDA solution at -78 °C to induce the "halogen dance" rearrangement.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-4-iodopyridine.
Step 2: Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
This step employs a regioselective Sonogashira coupling reaction. The palladium catalyst will preferentially activate the carbon-iodine bond over the carbon-bromine bond.[1]
Materials:
-
2-Bromo-4-iodopyridine (from Step 1)
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed Pd-phosphine complex)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Protocol:
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine, the palladium catalyst, copper(I) iodide, and triphenylphosphine (if needed) under an inert atmosphere.[3][4]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.[4]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.[4]
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.
Step 3: Synthesis of this compound
The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This is typically achieved under basic conditions.
Materials:
-
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (from Step 2)
-
Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)pyridine in methanol or THF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Alternatively, if using TBAF, dissolve the starting material in THF and add a 1M solution of TBAF in THF.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the final product, this compound. Further purification by column chromatography may be performed if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the key Sonogashira coupling step. Note that yields are highly dependent on the specific catalyst, ligands, and reaction conditions employed.
| Parameter | Step 2: Sonogashira Coupling |
| Aryl Halide | 2-Bromo-4-iodopyridine |
| Alkyne | Trimethylsilylacetylene |
| Pd Catalyst (mol %) | 2-5% (e.g., Pd(PPh₃)₂Cl₂) |
| Cu Catalyst (mol %) | 2-5% (e.g., CuI) |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature (°C) | 25 - 60 |
| Time (h) | 2 - 12 |
| Typical Yield (%) | 70 - 95% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Sonogashira Catalytic Cycle
The core of this synthesis is the Sonogashira coupling. The diagram below outlines the key steps in its catalytic cycle.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
References
2-Bromo-4-ethynylpyridine chemical properties and reactivity
An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a terminal alkyne (ethynyl group) at the 4-position. This unique bifunctional arrangement makes it a highly versatile synthetic building block, offering two distinct and orthogonally reactive sites. The bromine atom is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, while the terminal alkyne can participate in various transformations, including cycloadditions and further coupling reactions. This guide provides a comprehensive overview of the known chemical properties, predicted spectral data, and key reactivity patterns of this compound, complete with representative experimental protocols.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. The properties listed below are based on available data, calculations, and informed predictions from structurally similar compounds.
| Property | Value / Description | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 1196156-17-8 | [1] |
| Molecular Formula | C₇H₄BrN | [2][3] |
| Molecular Weight | 182.02 g/mol | [2][3] |
| Appearance | Not specified; likely a solid at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents such as THF, DMF, and dioxane. | [4] |
| Stability | Likely sensitive to light and air; should be stored under an inert atmosphere. | [5] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal in the alkyne region. The acetylenic proton (C≡C-H) would likely appear as a singlet around 3.0-3.5 ppm. The pyridine protons' chemical shifts will be influenced by the anisotropic effects of the ring and the electronic properties of the bromo and ethynyl substituents.
-
¹³C NMR: The carbon-13 NMR spectrum is predicted to display seven unique signals. The carbon attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The two sp-hybridized carbons of the ethynyl group would appear in the characteristic range of 70-90 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. Key vibrations would include the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, typically sharp), aromatic C-H stretches (>3000 cm⁻¹), and C=C/C=N ring stretching vibrations (~1400-1600 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): The mass spectrum will be characterized by the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), which is a definitive feature for monobrominated compounds.[7]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive centers, which can often be addressed chemoselectively.
-
Reactions at the C-Br Bond: The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[9][10] This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group that can act as a coupling partner in Sonogashira reactions or as a building block in cycloaddition reactions, most notably in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles.[11]
This dual reactivity allows for sequential, controlled functionalization, making it a valuable intermediate for constructing complex molecular scaffolds.
Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[12] this compound can participate in this reaction as either the halide component (reacting at the C-Br bond) or the alkyne component (reacting at the C≡C-H bond). This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]
digraph "Sonogashira_Catalytic_Cycle" {
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edge [fontname="Arial", fontsize=9, color="#5F6368"];
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pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pd_complex [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"];
pd_alkynyl [label="R¹-Pd(II)L₂-C≡CR²", fillcolor="#34A853", fontcolor="#FFFFFF"];
cu_acetylide [label="Cu(I)-C≡CR²", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label="R¹-C≡CR²", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded"];
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center_node [shape=point, width=0.01, height=0.01, style=invis];
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pd0 -> pd_complex [label=" Oxidative\n Addition ", arrowhead="vee"];
pd_complex -> pd_alkynyl [label=" Transmetalation ", arrowhead="vee"];
pd_alkynyl -> pd0 [label=" Reductive\n Elimination ", arrowhead="vee"];
// Inputs and Outputs
sub_halide [label="R¹-X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
sub_alkyne [label="H-C≡CR²", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
sub_cu [label="Cu(I)X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
sub_base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
sub_halide -> pd_complex;
pd_alkynyl -> product;
sub_alkyne -> cu_acetylide [label=" + Cu(I)X\n - HX "];
sub_base -> cu_acetylide [style=dotted];
cu_acetylide -> pd_alkynyl [label=" + Cu(I)X", style=dashed];
}
Caption: Logical workflow for sequential functionalization of this compound.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. The presence of two orthogonally reactive functional groups—a bromine atom amenable to cross-coupling and a terminal alkyne ready for cycloaddition or further coupling—provides chemists with a strategic tool for the efficient assembly of complex, highly functionalized pyridine derivatives. This capability is of particular value in the discovery and development of novel pharmaceuticals and advanced functional materials, where precise control over molecular architecture is paramount.
References
- 1. This compound | 1196156-17-8 [chemicalbook.com]
- 2. 2-Bromo-3-ethynylpyridine | C7H4BrN | CID 23436916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine
CAS Number: 1196156-17-8
This technical guide provides a comprehensive overview of 2-Bromo-4-ethynylpyridine, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and predicted characteristics based on analogous compounds.[1][2][3][4]
| Property | Value | Source/Notes |
| CAS Number | 1196156-17-8 | [1][2] |
| Molecular Formula | C₇H₄BrN | [2][3][4] |
| Molecular Weight | 182.02 g/mol | [3][4] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a tightly closed container | [2] |
| Solubility | Soluble in common organic solvents | Inferred from structurally similar compounds. |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.4 - 8.6 | Doublet (d) | ~5.0 - 6.0 |
| H-3 | ~7.5 - 7.7 | Singlet (s) or narrow doublet | < 1.0 |
| H-5 | ~7.3 - 7.5 | Doublet (d) | ~5.0 - 6.0 |
| Ethynyl-H | ~3.2 - 3.4 | Singlet (s) | N/A |
Predicted for a solution in CDCl₃.
¹³C NMR Spectroscopy (Predicted)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~142 - 145 |
| C-6 | ~150 - 153 |
| C-3 | ~128 - 131 |
| C-5 | ~124 - 127 |
| C-4 | ~120 - 123 |
| Ethynyl C (C≡CH) | ~80 - 83 |
| Ethynyl C (C≡C H) | ~78 - 81 |
Predicted for a solution in CDCl₃.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3250 | Strong | ≡C-H stretch (alkyne) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2150 - 2100 | Weak | C≡C stretch (alkyne) |
| ~1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~700 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 181/183 | [M]⁺ molecular ion peak with bromine isotopic pattern (¹⁹Br/⁸¹Br) |
| 102 | [M-Br]⁺ fragment |
| 76 | [C₅H₄N]⁺ fragment (pyridyl cation) |
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following sections provide representative procedures based on well-established synthetic methodologies for analogous compounds.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves a Sonogashira coupling of a dihalogenated pyridine followed by further modifications, or a direct introduction of the ethynyl group. A common precursor would be 2,4-dibromopyridine.
Representative Protocol for Sonogashira Coupling to introduce an ethynyl group:
This protocol describes a general procedure for the Sonogashira coupling of a protected alkyne to an aryl bromide, which could be adapted for the synthesis of this compound from 2,4-dibromopyridine.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
Procedure:
-
To a dry, inert-atmosphere flask, add 2,4-dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the trimethylsilyl-protected intermediate.
-
Dissolve the intermediate in THF and treat with TBAF to remove the trimethylsilyl protecting group.
-
Work up the reaction and purify by column chromatography to yield this compound.
Application in Sonogashira Coupling
The terminal alkyne functionality of this compound makes it an excellent substrate for further carbon-carbon bond formation via Sonogashira coupling.[6][7][8][9] This allows for the introduction of various aryl or vinyl substituents, which is a key strategy in the synthesis of complex molecules for drug discovery.[10]
General Protocol for Sonogashira Coupling using this compound:
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide (e.g., Iodobenzene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a dry flask under an inert atmosphere, combine this compound, the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[11] The 2-bromopyridine moiety is a versatile intermediate in the synthesis of pharmaceuticals, particularly as a precursor for creating substituted pyridines through cross-coupling reactions.[10]
The ethynyl group in this compound is a valuable functional handle for several reasons:
-
Linear Geometry: It can act as a rigid linker to orient other functional groups in a specific direction, which is crucial for binding to biological targets.
-
Reactivity: As demonstrated, it readily participates in Sonogashira coupling reactions, allowing for the facile introduction of molecular diversity.
-
Bioisostere: In some contexts, the ethynyl group can act as a bioisostere for other chemical groups.
While no specific biological targets for this compound itself have been reported in the available literature, its structural motifs are found in molecules targeting various diseases. For instance, substituted pyridines are core components of many kinase inhibitors , which are a major class of anti-cancer drugs.[12] The general structure of this compound makes it an attractive starting material for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.
Safety Information
Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
- 1. This compound | 1196156-17-8 [chemicalbook.com]
- 2. amadis.lookchem.com [amadis.lookchem.com]
- 3. 2-bromo-4-etinilpiridina CAS#: 1196156-17-8 • ChemWhat | Banco de Dados de Produtos Químicos e Biológicos [chemwhat.pt]
- 4. 2-бром-4-этинилпиридин CAS#: 1196156-17-8 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
2-Bromo-4-ethynylpyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical properties of 2-Bromo-4-ethynylpyridine, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical compounds and functional materials.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C7H4BrN |
| Molecular Weight | 182.02 g/mol [1][2] |
| CAS Number | 1196156-17-8[3][4][5] |
Logical Relationship of Molecular Descriptors
The following diagram illustrates the relationship between the compound's name, its unique identifier (CAS Number), and its fundamental molecular properties.
References
- 1. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine - Synblock [synblock.com]
- 2. 2-Bromo-3-ethynylpyridine | C7H4BrN | CID 23436916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1196156-17-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 1196156-17-8 [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-4-ethynylpyridine: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-ethynylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two reactive sites: the bromine atom at the 2-position, which is susceptible to a variety of cross-coupling reactions, and the terminal alkyne at the 4-position, which can participate in reactions such as click chemistry, Sonogashira couplings, and polymerization. This guide provides a comprehensive overview of the available characterization data, experimental protocols, and logical relationships of the data for this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1196156-17-8 |
| Molecular Formula | C₇H₄BrN |
| Molecular Weight | 182.02 g/mol |
| Appearance | Powder or liquid |
| Purity | Typically >97% |
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following data is based on closely related analogs and predicted values. It is crucial to note that experimental verification is necessary for precise characterization.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.3 - 8.5 | d | ~5.0 |
| H-3 | ~7.5 - 7.7 | s (or narrow d) | < 1.0 |
| H-5 | ~7.2 - 7.4 | d | ~5.0 |
| Ethynyl-H | ~3.2 - 3.5 | s | N/A |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to display seven signals: five for the pyridine ring carbons and two for the ethynyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | ~142 - 145 |
| C-6 | ~150 - 152 |
| C-3 | ~128 - 130 |
| C-5 | ~125 - 127 |
| C-4 (C-C≡CH) | ~135 - 138 |
| C ≡CH | ~80 - 83 |
| C≡C H | ~78 - 81 |
Experimental Protocols
Representative Protocol for Sonogashira Coupling:
-
To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Trimethylsilylacetylene (1.0-1.2 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 2-bromo-4-((trimethylsilyl)ethynyl)pyridine, is then purified by column chromatography.
Representative Protocol for Desilylation:
-
The purified 2-bromo-4-((trimethylsilyl)ethynyl)pyridine is dissolved in a suitable solvent such as methanol or tetrahydrofuran.
-
A mild base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution.
-
The reaction is stirred at room temperature until the desilylation is complete.
-
The solvent is removed, and the product, this compound, is isolated and purified.
NMR Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Logical Relationship of Characterization Data
The following diagram illustrates the logical workflow for the characterization of this compound.
An In-depth Technical Guide to the Solubility of 2-Bromo-4-ethynylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-ethynylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical principles and provides detailed experimental protocols for its determination.
Predicted Solubility Profile
The solubility of this compound in organic solvents is predicted based on the "like dissolves like" principle, considering its molecular structure which features a polar pyridine ring, a bromo substituent, and an ethynyl group. These features contribute to an overall moderate polarity. Experimental verification is essential to confirm these predictions.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar pyridine ring and the carbon-bromine bond of this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. Hydrogen bonding with the pyridine nitrogen may also enhance solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute, though they are less polar than alcohols and polar aprotic solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity of these solvents is comparable to that of the solute, and the presence of halogens can lead to favorable dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of this compound may limit its solubility in these non-polar aromatic solvents. |
| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents is likely to result in poor solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires systematic experimental evaluation. The following are established methods that can be employed.
Gravimetric Method
This classical and highly accurate method involves determining the mass of solute dissolved in a known mass or volume of solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled container.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Visually confirm that excess solid remains, which indicates a saturated solution.
-
-
Separation of the Saturated Solution:
-
Carefully separate the undissolved solid from the solution. This can be achieved by filtration through a syringe filter (e.g., 0.2 µm PTFE) or by centrifugation.[1]
-
-
Analysis:
-
Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container.[1]
-
Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound or using a rotary evaporator.[1]
-
Once the solvent is fully removed, cool the container in a desiccator to prevent moisture absorption and then weigh it again.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Calculate the solubility in the desired units, such as g/L or mg/mL.
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound exhibits a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.[2]
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[2]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[2]
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[2]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).[2]
-
Withdraw a known volume of the clear, filtered supernatant.[2]
-
Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.[2]
-
Measure the absorbance of the diluted solution at λmax.[2]
-
-
Calculation:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: Workflow for Solubility Determination.
References
Navigating the Stability of 2-Bromo-4-ethynylpyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-ethynylpyridine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on best practices for handling and storing this compound to ensure its integrity and experimental reproducibility.
Executive Summary
This compound is a substituted pyridine with reactive moieties that, while synthetically useful, can be susceptible to degradation if not stored and handled properly. While specific, publicly available quantitative stability studies on this compound are limited, data from structurally analogous compounds and established principles of chemical stability allow for a robust set of recommendations. This guide outlines the likely degradation pathways, provides recommended storage conditions, and details experimental protocols for conducting forced degradation studies to assess stability under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties and Inferred Stability Profile
A summary of the key physicochemical properties of this compound is presented in Table 1. The stability profile is inferred from data on similar compounds, such as other halogenated and ethynyl-substituted pyridines. These compounds often exhibit sensitivity to light, air (oxidation), and moisture.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN | [2] |
| Molecular Weight | 182.02 g/mol | [2] |
| Appearance | Powder or liquid | [3] |
| Storage | Store in a tightly closed container | [3] |
| Purity | 97% | [3] |
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended. These are based on best practices for handling air- and light-sensitive compounds.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. | To minimize the rate of potential thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the ethynyl group and other air-sensitive degradation pathways. |
| Container | Keep in a tightly closed, amber glass vial. | To prevent exposure to moisture and atmospheric contaminants, and to protect from light. |
| Light Exposure | Store in the dark. | To prevent potential photodegradation, which can be a concern for pyridine and alkyne-containing compounds. |
| Incompatibilities | Avoid strong oxidizing agents.[1] | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been exhaustively studied, based on its chemical structure, several potential degradation routes can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] The following protocols are based on ICH guidelines and can be adapted for this compound.[4][5]
General Workflow for Stability Assessment
A logical workflow is critical for a comprehensive stability study.
Caption: A general workflow for assessing the stability of a chemical compound.
Hydrolytic Stability
This protocol evaluates the stability of the compound in aqueous solutions at different pH values.[6]
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Purified water
-
Co-solvent if necessary (e.g., acetonitrile or methanol)
-
Temperature-controlled bath
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent.
-
Sample Preparation: Add an aliquot of the stock solution to separate vessels containing the acidic, basic, and neutral solutions.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50-60°C).
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Oxidative Degradation
This protocol assesses the compound's susceptibility to oxidation.
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Co-solvent if necessary
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Exposure: Add the H₂O₂ solution to the sample solution.
-
Incubation: Store the sample at room temperature or a slightly elevated temperature.
-
Time Points: Analyze samples at various time points.
-
Analysis: Use HPLC to monitor for degradation.
-
Photostability
This protocol evaluates the stability of the compound when exposed to light.[4][6]
-
Objective: To determine the lability of this compound to light exposure.
-
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
Quartz or borosilicate glass containers
-
Dark control samples wrapped in aluminum foil
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Sample Preparation: Place the solid compound and a solution of the compound in transparent containers. Prepare dark controls for each.
-
Exposure: Place the samples and dark controls in the photostability chamber and expose them to a specified illumination.
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Thermal Stability
This protocol assesses the stability of the compound at elevated temperatures.[5][6]
-
Objective: To evaluate the thermal stability of this compound in the solid state.
-
Materials:
-
This compound
-
Oven or heating block
-
Thermogravimetric Analyzer (TGA) (optional)
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Sample Preparation: Place the solid compound in a suitable container.
-
Exposure: Heat the sample at an elevated temperature (e.g., 10°C increments above the accelerated storage temperature, such as 50°C, 60°C, etc.).[5]
-
Time Points: Remove samples at various time points.
-
Analysis: Dissolve the samples and analyze by HPLC. A TGA can also be used to determine the decomposition temperature.
-
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated stability-indicating analytical method, typically HPLC.[7] This method must be able to separate the parent compound from all potential degradation products and impurities.
Caption: A workflow for developing a stability-indicating analytical method.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1196156-17-8 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snscourseware.org [snscourseware.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of 2-Bromo-4-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-ethynylpyridine is a valuable heterocyclic building block for drug discovery and materials science. While direct commercial availability is limited, this guide provides a comprehensive overview of its synthesis from readily available precursors. Detailed experimental protocols for a two-step synthesis involving a Sonogashira coupling and deprotection are presented, along with a summary of suppliers for the starting materials. Furthermore, the potential applications of this compound, particularly as an intermediate in the development of kinase inhibitors, are discussed, supported by relevant signaling pathway diagrams.
Commercial Availability
As of late 2025, this compound is not widely listed as a stock item by major chemical suppliers. Its absence from the catalogs of prominent vendors suggests that it is primarily available through custom synthesis. Researchers requiring this compound will likely need to synthesize it in-house or commission its production from a specialized chemical synthesis company.
However, the key precursors for its synthesis, namely 2-bromopyridine and a protected form of acetylene such as ethynyltrimethylsilane, are commercially available from a variety of suppliers.
Table 1: Commercial Availability of Key Precursors
| Precursor | Representative Suppliers | Purity |
| 2-Bromopyridine | Sigma-Aldrich[1], Fisher Scientific[2], Multichem Exports[3], ChemicalBook[4], V&V Pharma Industries, Richman Chemical, INNOCHEM[5] | ≥99%[1][2] |
| 4-Ethynylpyridine | Santa Cruz Biotechnology[6], Tokyo Chemical Industry (TCI)[7], BLD Pharm[8], SincereChemical[9], Moldb[10] | >98.0%[7] |
| Ethynyltrimethylsilane | (Widely available from major chemical suppliers) | ≥98% |
Physicochemical Properties
Quantitative data for the precursors and the target compound are summarized below.
Table 2: Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Bromopyridine | 109-04-6[1] | C₅H₄BrN | 158.00[1] | Colorless to pale yellow liquid[3] | 192-194[1] | 1.657[1] |
| 4-Ethynylpyridine | 2510-22-7[6] | C₇H₅N | 103.12[6] | White to light yellow powder/crystal[7] | N/A | N/A |
| This compound | N/A | C₇H₄BrN | 182.02 | (Predicted) Solid | N/A | N/A |
Synthesis of this compound
The synthesis of this compound can be readily achieved via a two-step process involving a Sonogashira coupling followed by a deprotection step. This approach utilizes the reactivity of the bromo-substituent on the pyridine ring.[11][12] The Sonogashira reaction is a robust and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]
Experimental Protocols
Step 1: Sonogashira Coupling of 2-Bromopyridine with Ethynyltrimethylsilane
This step involves the palladium- and copper-catalyzed coupling of 2-bromopyridine with a protected alkyne, ethynyltrimethylsilane, to form 2-((trimethylsilyl)ethynyl)-4-bromopyridine. The trimethylsilyl group is a common protecting group for terminal alkynes.[14]
-
Materials:
-
2-Bromopyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-4-bromopyridine
The trimethylsilyl protecting group is removed to yield the terminal alkyne, this compound. This can be achieved under mild conditions.[14][15]
-
Materials:
-
2-((trimethylsilyl)ethynyl)-4-bromopyridine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-4-bromopyridine in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[17] Bromo-pyridines, in particular, are versatile intermediates for creating complex molecular architectures through cross-coupling reactions.[12]
This compound is a valuable building block for several reasons:
-
The bromo group at the 2-position serves as a reactive handle for nucleophilic aromatic substitution or further cross-coupling reactions.
-
The ethynyl group at the 4-position is a versatile functional group that can participate in various transformations, including click chemistry, and can act as a key pharmacophoric element, for instance, by forming hydrogen bonds with protein targets.
-
The disubstituted pyridine core allows for the generation of diverse chemical libraries with precise vectoral orientation of substituents.
Kinase Inhibitors
A significant application of pyridine-based compounds is in the development of protein kinase inhibitors.[18] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[19] Many kinase inhibitors target the ATP-binding site of the enzyme.[20]
The this compound scaffold can be envisioned as a starting point for synthesizing inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[21] The ethynyl group can occupy the hinge region of the kinase, while the rest of the molecule can be elaborated to interact with other parts of the ATP-binding pocket.
Illustrative Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. A hypothetical inhibitor derived from this compound could target a kinase within this pathway, such as MEK or ERK.
Caption: MAPK/ERK signaling pathway with hypothetical inhibitor.
Conclusion
References
- 1. 2-Bromopyridine 99 109-04-6 [sigmaaldrich.com]
- 2. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]
- 3. 2-Bromopyridine Exporter | 2-Bromopyridine Exporting Company | 2-Bromopyridine International Distributor [multichemexports.com]
- 4. 2-Bromopyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. 2-Bromopyridine | 109-04-6 - BuyersGuideChem [buyersguidechem.com]
- 6. scbt.com [scbt.com]
- 7. 4-Ethynylpyridine | 2510-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 9. sincerechemical.com [sincerechemical.com]
- 10. 2510-22-7 | 4-Ethynylpyridine - Moldb [moldb.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. lifechemicals.com [lifechemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
Retrosynthetic Analysis of 2-Bromo-4-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-bromo-4-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document outlines the key synthetic strategies, starting materials, and experimental protocols for its preparation.
Introduction
This compound is a heteroaromatic compound of significant interest due to its bifunctional nature. The bromine atom at the 2-position and the ethynyl group at the 4-position serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions. This allows for the facile introduction of molecular diversity, making it a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. A thorough understanding of its retrosynthesis is therefore crucial for the efficient design of synthetic routes to target molecules incorporating this scaffold.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound primarily involves two key disconnections: the C-C bond of the ethynyl group and the C-Br bond. The most logical and widely employed strategy focuses on the formation of the ethynyl group in the final steps of the synthesis. This approach is favored due to the often-sensitive nature of the terminal alkyne, which can be incompatible with conditions required for the introduction of the bromine atom.
A functional group interconversion (FGI) is a key initial step in the retrosynthesis, recognizing that the terminal alkyne can be derived from a more stable, protected precursor. A common and effective protecting group for terminal alkynes is the trimethylsilyl (TMS) group. This leads to the precursor, 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.
The disconnection of the C(sp)-C(sp²) bond in this TMS-protected intermediate points towards a Sonogashira cross-coupling reaction.[1] This powerful palladium-catalyzed reaction is ideal for forming such bonds between an aryl halide and a terminal alkyne.[1]
For the Sonogashira coupling, two components are required: a dihalogenated pyridine and a source of the TMS-protected acetylene. To achieve regioselective coupling at the 4-position, a dihalopyridine with halogens of differing reactivity is the ideal starting material. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[2] Therefore, 2-bromo-4-iodopyridine is the preferred starting material, as the Sonogashira coupling will occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for further functionalization.[2] The other reactant in the Sonogashira coupling is trimethylsilylacetylene.[3]
The following Graphviz diagram illustrates this primary retrosynthetic pathway.
Data Presentation: Synthesis of this compound
The forward synthesis of this compound is a two-step process commencing from 2-bromo-4-iodopyridine. The following tables summarize the quantitative data for each key transformation.
Table 1: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine
| Parameter | Condition | Notes |
| Starting Material | 2-Bromo-4-iodopyridine | 1.0 equivalent |
| Reagent | Trimethylsilylacetylene | 1.2 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 4-10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 equivalents |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed |
| Temperature | Room temperature to 60 °C | Milder temperatures enhance selectivity |
| Reaction Time | 4 - 12 hours | Monitored by TLC or LC-MS |
| Typical Yield | 85 - 95% | For the mono-alkynylated product |
Table 2: Deprotection of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
| Parameter | Condition | Notes |
| Starting Material | 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine | 1.0 equivalent |
| Reagent | Tetrabutylammonium fluoride (TBAF) (1 M in THF) or Potassium carbonate (K₂CO₃) | 1.1 - 1.5 equivalents (TBAF) or catalytic (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) or Methanol (MeOH) | Anhydrous |
| Temperature | 0 °C to Room temperature | |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS |
| Typical Yield | > 90% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
Materials:
-
2-Bromo-4-iodopyridine (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.
The following Graphviz diagram illustrates the experimental workflow for the Sonogashira coupling.
Synthesis of this compound (Deprotection)
Materials:
-
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 2-bromo-4-((trimethylsilyl)ethynyl)pyridine in methanol in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use without further purification.
The following Graphviz diagram illustrates the logical relationship in the deprotection step.
Conclusion
The retrosynthetic analysis of this compound reveals a robust and efficient synthetic route starting from 2-bromo-4-iodopyridine. A regioselective Sonogashira coupling with trimethylsilylacetylene followed by a straightforward deprotection provides the target molecule in high yield. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of drug discovery and chemical synthesis, facilitating the reliable preparation of this versatile building block.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] The 2-bromo-4-ethynylpyridine scaffold is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the construction of complex molecular architectures with potential biological activity.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. The information is compiled from established procedures for similar bromopyridine derivatives.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. This data provides a useful reference for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96[2] |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92[2] |
| 3 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3.0) | CuI (5.0) | Et₃N | DMF | 60-80 | N/A | High (qualitative)[3] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92[4] |
| 5 | 2-Bromopyridine | Phenylacetylene | Nanosized MCM-41-Pd (0.1) / PPh₃ | CuI | Et₃N | Toluene | 100 | 24 | Moderate (qualitative)[5] |
Experimental Protocols
Synthesis of this compound
This compound is commercially available from suppliers such as Amadis Chemical Co., Ltd.[6] A detailed, publicly available synthesis protocol was not identified in the conducted search. It is recommended to procure this starting material from a reliable chemical vendor.
Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a generalized procedure based on analogous reactions with other bromopyridines and should be optimized for specific substrates.[3][7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N) and the terminal alkyne.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C).[2][3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(alkynyl)-4-ethynylpyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under strictly inert conditions to prevent decomposition into palladium black.[7]
-
Reagent Quality: Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.[7]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions. Ensure all reagents and the reaction headspace are thoroughly degassed.[7]
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling. Maintain a positive pressure of an inert gas throughout the reaction.[7]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[7]
-
Slow Addition of Alkyne: Adding the alkyne slowly can maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.[7]
-
Copper-Free Conditions: In persistent cases, consider switching to a copper-free Sonogashira protocol.
-
-
Reaction at the Ethynyl Group:
-
While the C-Br bond is the primary reactive site for oxidative addition, side reactions involving the terminal alkyne of the starting material are possible, especially under harsh conditions. Careful control of stoichiometry and temperature is crucial. It may be advantageous to use a protected version of the ethynyl group on the pyridine ring, which can be deprotected in a subsequent step.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.1196156-17-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-ethynylpyridine with various boronic acids. This protocol is crucial for the synthesis of novel pyridine-based compounds, which are significant scaffolds in medicinal chemistry and drug development. The methodologies outlined below are based on established procedures for similar 2-bromopyridine derivatives and are intended to serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst.[3][4] The presence of a base is essential to activate the boronic acid for the transmetalation step.[5] For pyridine-containing substrates, catalyst deactivation by the pyridine nitrogen can be a challenge, often necessitating the use of bulky, electron-rich ligands to shield the palladium center.[6][7]
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted synthesis. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
This protocol outlines a standard procedure for the Suzuki coupling of this compound using conventional heating methods.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a method for accelerating the Suzuki coupling reaction using microwave irradiation.[8][9]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following tables summarize various reported conditions for the Suzuki coupling of 2-bromopyridine derivatives, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 80-95 | [9] |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 70-90 | [10] |
| Pd₂(dba)₃ (2 mol% Pd) / Xantphos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 8-16 | 75-95 | [9] |
| Pd(OAc)₂ (2-5 mol%) / PPh₃ (4-10 mol%) | K₂CO₃ (2-3 equiv) | Toluene/H₂O | 80-110 | 12-24 | Moderate | [7] |
| Pd₂(dba)₃ (1-3 mol%) / SPhos (2-6 mol%) | Cs₂CO₃ (2-3 equiv) | Dioxane | 80-110 | 12-24 | High | [7] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-ethynylpyridine in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The protocols detailed below are designed to serve as a foundational guide for researchers employing this versatile building block in various applications, including drug discovery, bioconjugation, and materials science.
Introduction to Click Chemistry with this compound
This compound is a valuable bifunctional molecule for click chemistry applications. The terminal alkyne group serves as a handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, leading to the formation of a stable triazole ring.[2] The presence of the bromine atom on the pyridine ring offers an additional site for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it an attractive scaffold for the synthesis of complex molecules.[3]
The resulting 1,2,3-triazole linkage is not merely a linker but is considered a pharmacologically significant scaffold, often contributing to the biological activity of the final compound.[4] This makes this compound a particularly interesting starting material for the generation of libraries of compounds for high-throughput screening in drug discovery.[5]
Key Click Chemistry Reactions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click reaction, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The reaction involves the coupling of a terminal alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[7] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the use of a copper catalyst is undesirable due to potential cytotoxicity, such as in live-cell imaging or bioconjugation, SPAAC offers a metal-free alternative.[8] This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne.[9] While this compound itself is not a strained alkyne, it can be coupled to a strained alkyne moiety to participate in SPAAC. Alternatively, the azide partner can be attached to a biomolecule and reacted with a derivative of this compound that has been modified with a strained alkyne. The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures without a catalyst.[9]
Applications in Drug Discovery and Bioconjugation
The triazole ring formed through click chemistry is a stable, aromatic scaffold that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[5] The bromo-pyridyl moiety of the title compound can be further elaborated to explore structure-activity relationships (SAR). For example, it can serve as a precursor for the synthesis of kinase inhibitors, where the pyridine core is a common feature.[10]
In bioconjugation, this compound can be used to label biomolecules such as proteins, peptides, and nucleic acids.[11] The alkyne group allows for the attachment of reporter molecules like fluorescent dyes or biotin, or for conjugation to other biomolecules for the construction of antibody-drug conjugates (ADCs) or other targeted therapies.[12]
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific substrates and applications. Due to a lack of specific published data for this compound, the reaction conditions and yields are based on analogous reactions with structurally similar compounds.
Synthesis of this compound (via Sonogashira Coupling)
This protocol describes a general method for the synthesis of the starting material, which may not be commercially available. The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[13]
Materials:
-
2,4-Dichloropyridine or 2-Bromo-4-iodopyridine
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Tetrabutylammonium fluoride (TBAF) for deprotection
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dihalopyridine (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
If a silyl-protected alkyne was used, dissolve the residue in THF and treat with TBAF (1.1 eq) to remove the silyl group.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol for CuAAC Reaction
Materials:
-
This compound
-
Azide of choice (e.g., benzyl azide, an azido-functionalized biomolecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Representative Conditions for CuAAC Reactions with Ethynylarenes
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analog) | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 2-6 | >90 |
| 2 | This compound (analog) | Phenyl Azide | CuSO₄/Sodium Ascorbate | DMF | RT | 4-8 | >85 |
| 3 | This compound (analog) | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 6-12 | >90 |
| 4 | 2-Ethynylpyridine[14] | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | < 0.1 | >95 |
Note: Data for entries 1-3 are representative and based on general procedures for similar aryl alkynes. Entry 4 shows a highly active catalyst with a related alkyne.[14]
Safety Precautions
-
Organic azides, especially those of low molecular weight, can be explosive and should be handled with care.
-
Copper catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in a wide array of click chemistry applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
The Role of 2-Bromo-4-ethynylpyridine in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document will, therefore, present a generalized synthetic approach and relevant protocols based on known SYK inhibitor structures that could plausibly be derived from this starting material. The information is compiled from a comprehensive review of existing literature on SYK inhibitor synthesis and the underlying signaling pathways.
SYK Signaling Pathway
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors.[4][5][6] Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) via its tandem SH2 domains, leading to its activation.[6][7] Activated SYK then phosphorylates downstream adaptor proteins and enzymes, initiating a cascade of signaling events that ultimately regulate cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[4][7][8] The inhibition of SYK can effectively block these signaling pathways, making it an attractive therapeutic strategy.[1][]
Caption: The SYK signaling cascade.
Experimental Protocols
The following protocols outline a potential synthetic route for a hypothetical SYK inhibitor utilizing 2-Bromo-4-ethynylpyridine as a starting material. The proposed synthesis involves a Sonogashira coupling followed by subsequent functional group manipulations, common strategies in the synthesis of kinase inhibitors.
General Synthetic Workflow
Caption: Generalized synthetic workflow.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl or heteroaryl partner, a key step in elaborating the core structure of many kinase inhibitors.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 4-iodianiline derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq), the aryl halide/triflate (1.1 eq), and the copper(I) iodide (0.05 eq).
-
Add the anhydrous solvent, followed by the base (3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Functionalization (Example: Cyclization)
This protocol provides a general method for a potential intramolecular cyclization of the Sonogashira coupling product to form a fused heterocyclic system, a common scaffold in SYK inhibitors.
Materials:
-
Product from Protocol 1
-
Acid or base catalyst (depending on the nature of the cyclization)
-
Appropriate solvent (e.g., Toluene, Dioxane)
Procedure:
-
Dissolve the coupled product from Protocol 1 in the chosen solvent.
-
Add the catalyst (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization or a strong base like sodium hydride for base-mediated cyclization).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture according to the nature of the catalyst and product (e.g., neutralization, extraction).
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized SYK inhibitors based on the described synthetic approach. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: Synthesis and Characterization of Hypothetical SYK Inhibitors
| Compound ID | Starting Aryl Halide | Yield (%) | Purity (%) (HPLC) |
| SYK-INH-01 | 4-iodoaniline | 75 | >98 |
| SYK-INH-02 | 3-bromo-N,N-dimethylaniline | 68 | >99 |
| SYK-INH-03 | 4-iodophenol | 82 | >97 |
Table 2: In Vitro Biological Activity of Hypothetical SYK Inhibitors
| Compound ID | SYK IC₅₀ (nM) | Kinase Selectivity (Fold vs. other kinases) |
| SYK-INH-01 | 15 | >100 |
| SYK-INH-02 | 28 | >80 |
| SYK-INH-03 | 8 | >150 |
Disclaimer: The synthetic protocols and data presented are generalized and hypothetical. Researchers should consult specific literature for detailed procedures and optimize reaction conditions for their specific target molecules. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-4-ethynylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-ethynylpyridine as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the bromo and ethynyl functionalities on the pyridine ring allows for selective and sequential modifications, making it a valuable scaffold for the synthesis of complex bioactive molecules.
Introduction
This compound is a key heterocyclic intermediate employed in the synthesis of a variety of pharmacologically active compounds. The bromine atom at the 2-position serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. Concurrently, the ethynyl group at the 4-position is amenable to Sonogashira coupling, allowing for the facile installation of additional molecular complexity. This dual reactivity provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyridine core can mimic the hinge-binding motif of ATP, while the substituents introduced at the 2- and 4-positions can be tailored to achieve high potency and selectivity for the target kinase.
A notable application of this scaffold is in the synthesis of dual inhibitors targeting multiple kinases, a strategy that can address drug resistance and improve therapeutic efficacy. For instance, compounds derived from this scaffold have been explored as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of a representative compound, Compound 12a , a 2,4-pyrimidinediamine derivative synthesized using a strategy involving a 2-bromopyridine intermediate, against wild-type ALK (ALKwt) and HDAC1. For comparison, the activity of the known ALK inhibitor Ceritinib is also included.
| Compound | Target | IC50 (nM) | Reference |
| Compound 12a | ALKwt | 15.2 ± 1.5 | [1] |
| HDAC1 | 45.3 ± 3.8 | [1] | |
| Ceritinib | ALKwt | 8.9 ± 0.9 | [1] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors utilizing a 2-bromopyridine scaffold, leading to compounds analogous to those derived from this compound.
General Synthetic Procedure for 2,4-Pyrimidinediamine Derivatives (e.g., Compound 12a)
This multi-step synthesis involves the initial formation of a substituted pyrimidine core followed by functionalization.
Step 1: Synthesis of the 2-chloro-4-aminopyrimidine intermediate
A mixture of a substituted aniline (1.0 eq.) and a 2,4-dichloropyrimidine derivative (1.1 eq.) in a suitable solvent like isopropanol is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the 2-chloro-4-aminopyrimidine intermediate.
Step 2: Buchwald-Hartwig amination to introduce the second amino group
To a solution of the 2-chloro-4-aminopyrimidine intermediate (1.0 eq.) and the desired amine (1.2 eq.) in a solvent such as 1,4-dioxane, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added. The mixture is heated under an inert atmosphere. After completion, the reaction is worked up by extraction and purified by column chromatography to afford the final 2,4-diaminopyrimidine product.
Experimental Workflow
Signaling Pathway Modulation
Dual ALK/HDAC inhibitors, such as the derivatives synthesized from 2-bromopyridine scaffolds, are designed to simultaneously target two key pathways implicated in cancer progression. ALK is a receptor tyrosine kinase that, when constitutively activated by fusion events (e.g., EML4-ALK), drives downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes and induce apoptosis. By inhibiting both targets, these dual inhibitors can exert a synergistic anti-cancer effect.[1]
ALK and HDAC Signaling Pathways
Conclusion
This compound and its analogs are valuable and versatile starting materials for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents. The ability to readily perform sequential cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates targeting a range of kinases involved in disease.
References
Application Notes and Protocols: 2-Bromo-4-ethynylpyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[1][2] 2-Bromo-4-ethynylpyridine is a versatile heterocyclic fragment with significant potential in drug discovery programs. Its pyridine core is a privileged scaffold in medicinal chemistry, and the presence of two distinct reactive sites—the bromine atom and the ethynyl group—allows for controlled, stepwise chemical elaboration to generate libraries of more complex molecules.[3][4] This document provides detailed application notes and protocols for the use of this compound as a starting fragment in drug discovery, with a focus on the synthesis of potential kinase inhibitors and anticancer agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 1196156-17-8 |
| Molecular Formula | C₇H₄BrN |
| Molecular Weight | 182.02 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
Key Synthetic Transformations: The Sonogashira Coupling
The ethynyl group of this compound is a key handle for molecular elaboration, most notably through the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling the introduction of a wide variety of substituents.[4][5] The bromine atom at the 2-position is less reactive under these conditions, allowing for selective functionalization of the ethynyl group first.[6]
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF) and base (Et₃N or DIPEA) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl or vinyl halide dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Fragment-Based Drug Discovery: A Workflow
The synthesized derivatives of this compound can be screened against a variety of biological targets. A typical workflow for an FBDD campaign is outlined below.
Caption: A generalized workflow for FBDD.
Experimental Protocols for Biological Evaluation
Anticancer Activity Assay (MTT Assay)
Derivatives of substituted pyridines have demonstrated notable cytotoxic activity against various cancer cell lines.[3] The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, PC-3, HepG2)
-
Appropriate cell culture media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and treat the cells for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The IC50 values can then be calculated.
Biophysical Assays for Fragment Screening and Hit Validation
Several biophysical techniques can be employed to identify and validate the binding of fragments to a target protein.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or thermal shift assay, is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a target protein.[7]
Materials:
-
Target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library at 10-50 mM in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the fragment stock solution to the appropriate wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Perform a melt curve experiment, ramping the temperature from 25 °C to 95 °C.
-
Monitor the fluorescence of the SYPRO Orange dye to determine the melting temperature (Tm). A significant positive shift in Tm in the presence of a fragment indicates binding.[7]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.[7]
Materials:
-
Target protein in assay buffer
-
Hit fragment in assay buffer
-
Isothermal titration calorimeter
Procedure:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution.
-
Record the heat change after each injection.
-
Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of fragment to protein to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[7]
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery. Its dual functionality allows for the creation of diverse chemical libraries through well-established synthetic methodologies like the Sonogashira coupling. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of derivatives of this promising fragment, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents.[1][2] The versatile building block, 2-Bromo-4-ethynylpyridine, offers a unique platform for the synthesis of a diverse library of pyridine derivatives. Its two reactive sites, the bromine atom at the 2-position and the terminal alkyne at the 4-position, can be selectively functionalized through a variety of modern synthetic methodologies. This allows for the strategic introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key intermediate. The protocols cover fundamental transformations such as palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, and Stille) and [3+2] cycloaddition reactions.
Synthetic Strategies Overview
This compound serves as a versatile scaffold for the synthesis of multi-substituted pyridines through sequential or orthogonal functionalization of its bromo and ethynyl groups. The general synthetic workflow enables the creation of a wide array of derivatives with potential applications in various therapeutic areas, including as kinase inhibitors for cancer therapy.
Caption: Synthetic pathways for substituted pyridines from this compound.
Experimental Protocols
Sonogashira Coupling: Synthesis of 2-Bromo-4-(arylethynyl)pyridines
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This protocol describes the coupling of this compound with an aryl iodide. The reaction can be adapted for various aryl halides.
General Procedure:
To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF, are added sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine or triethylamine, 7.0 eq), and this compound (1.1 eq). The reaction mixture is stirred at room temperature or slightly elevated temperatures for 3-24 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Detailed Protocol for the Synthesis of 2-Bromo-4-((4-methoxyphenyl)ethynyl)pyridine:
A mixture of this compound (1.1 mmol), 4-iodoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of THF and triethylamine is stirred under an inert atmosphere at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-Bromo-4-((4-methoxyphenyl)ethynyl)pyridine | ~95%[4] |
| 2 | Iodobenzene | 2-Bromo-4-(phenylethynyl)pyridine | ~90% (estimated) |
| 3 | 1-Iodo-4-nitrobenzene | 2-Bromo-4-((4-nitrophenyl)ethynyl)pyridine | ~85% (estimated) |
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethynylpyridines
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide.[5] This is a highly versatile method for the arylation of the 2-position of this compound.
General Procedure:
In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) are combined in a suitable solvent system (e.g., dioxane/water or toluene/water).[5][6] The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.
Detailed Protocol for the Synthesis of 4-Ethynyl-2-phenylpyridine:
To a degassed solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water is added Na₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). The mixture is heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Ethynyl-2-phenylpyridine | ~80%[7] |
| 2 | 4-Methoxyphenylboronic acid | 4-Ethynyl-2-(4-methoxyphenyl)pyridine | ~85% (estimated) |
| 3 | 3-Thienylboronic acid | 4-Ethynyl-2-(thiophen-3-yl)pyridine | ~75% (estimated)[6] |
Stille Coupling: Synthesis of 2-Aryl-4-ethynylpyridines
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[8] This method provides an alternative to the Suzuki coupling for the arylation of this compound.
General Procedure:
To a solution of this compound (1.0 eq) and an organostannane reagent (e.g., aryltributylstannane, 1.1 eq) in an anhydrous, degassed solvent such as toluene or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9] The reaction is heated under an inert atmosphere. Work-up typically involves quenching with an aqueous KF solution to remove tin byproducts, followed by extraction and purification.[8]
Detailed Protocol for the Synthesis of 4-Ethynyl-2-(thiophen-2-yl)pyridine:
A mixture of this compound (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) in anhydrous toluene is heated at 110 °C for 16 hours under an argon atmosphere. The reaction mixture is cooled, and a saturated aqueous solution of KF is added. The mixture is stirred for 1 hour, then filtered through celite. The filtrate is extracted with ethyl acetate, and the organic layer is dried and concentrated. The product is purified by column chromatography.
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 4-Ethynyl-2-phenylpyridine | ~80% (estimated) |
| 2 | 2-(Tributylstannyl)thiophene | 4-Ethynyl-2-(thiophen-2-yl)pyridine | ~75% (estimated) |
| 3 | Tributyl(vinyl)stannane | 4-Ethynyl-2-vinylpyridine | ~70% (estimated) |
[3+2] Cycloaddition (Click Chemistry): Synthesis of 2-Bromo-4-(1,2,3-triazol-4-yl)pyridines
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11] The terminal alkyne of this compound readily participates in this reaction.
General Procedure:
To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture, often t-butanol and water, is added a copper(I) source.[12] The copper(I) catalyst can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.[13] The reaction is typically stirred at room temperature and proceeds to high conversion.
Detailed Protocol for the Synthesis of 2-Bromo-4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine:
To a solution of this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to afford the product.
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl azide | 2-Bromo-4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine | >90% (estimated) |
| 2 | Phenyl azide | 2-Bromo-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | >90% (estimated) |
| 3 | 1-Azido-4-methylbenzene | 2-Bromo-4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine | >90% (estimated) |
Applications in Drug Discovery
Substituted pyridines are prevalent in a wide range of biologically active molecules and approved drugs. The derivatives synthesized from this compound are of particular interest as potential kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[14][15] The ability to readily synthesize a diverse library of substituted pyridines allows for the exploration of their inhibitory activity against various kinases.
Caption: Workflow for drug discovery using this compound derivatives.
For instance, the introduction of specific aryl and heteroaryl groups at the 2- and 4-positions of the pyridine ring can lead to compounds that bind to the ATP-binding site of kinases, thereby inhibiting their activity. The triazole moiety, readily introduced via click chemistry, is a well-known pharmacophore that can participate in hydrogen bonding and other interactions within a biological target.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridines. The selective and high-yielding functionalization of its two reactive sites through well-established synthetic protocols, such as Sonogashira, Suzuki, Stille, and cycloaddition reactions, provides a powerful platform for the generation of compound libraries for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the rich chemical space accessible from this versatile starting material.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. scribd.com [scribd.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties | MDPI [mdpi.com]
- 15. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-ethynylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: a bromine atom amenable to cross-coupling and a terminal alkyne ready for further functionalization. The methodologies described herein enable the synthesis of a diverse range of substituted pyridine derivatives, which are key scaffolds in numerous biologically active compounds.[1][2]
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[3][4] For substrates like this compound, reactions such as the Sonogashira, Suzuki, Stille, and Heck couplings allow for the selective functionalization at the C-Br bond, providing access to complex molecular architectures.[1] The resulting products are valuable intermediates in the development of novel therapeutics and functional materials.[5][6] The pyridine nitrogen can potentially coordinate to the palladium catalyst, a factor to consider during reaction optimization.[7]
Cross-Coupling Strategies
The reactivity of the C-Br bond in this compound allows for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired coupling partner.
-
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne.[8]
-
Suzuki Coupling: Couples the aryl bromide with an organoboron reagent (boronic acid or ester).[9][10]
-
Stille Coupling: Couples the aryl bromide with an organotin compound.[11][12]
-
Heck Coupling: Couples the aryl bromide with an alkene.[13][14]
The general order of reactivity for aryl halides in these reactions is I > OTf > Br > Cl.[7][8]
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions, adapted from literature for substrates similar to this compound.
Table 1: Sonogashira Coupling Conditions [15][16][17]
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd(CF₃COO)₂ (1-5 mol%) | PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used. |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the activation of the alkyne.[18] |
| Ligand | PPh₃, XPhos, P(t-Bu)₃ | Often part of the palladium complex. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ (≥2.0 equiv) | An amine base can often serve as the solvent. |
| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Rigorous degassing is critical to prevent side reactions.[7] |
Table 2: Suzuki Coupling Conditions [19][20][21]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Choice of catalyst and ligand is crucial. |
| Ligand | PPh₃, SPhos | Bulky, electron-rich ligands can prevent catalyst deactivation.[21] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | Activates the boronic acid.[20][22] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of organic solvent and water is common. |
| Temperature | 80-120 °C | Temperature can influence reaction rate and selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents homocoupling of the boronic acid.[21] |
Table 3: Stille Coupling Conditions [23][24]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄ is a common choice. |
| Ligand | PPh₃, P(n-Bu)₃ | Can be added separately or part of the catalyst complex. |
| Additive | CuI, CsF | Can enhance reaction rate and yield. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Lower temperatures favor selective coupling in di-halogenated substrates.[24] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent side reactions.[24] |
Table 4: Heck Coupling Conditions [13][25][26]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂ (0.05-2 mol%) | Pd(OAc)₂ is a common precatalyst. |
| Ligand | PPh₃, P(t-Bu)₃, NHC ligands | Ligand choice can influence catalyst stability and activity. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ (2-3 equiv) | A base is required to neutralize the generated acid. |
| Solvent | Acetonitrile, DMF, DMF/H₂O | Polar aprotic solvents are typically used. |
| Temperature | 60-140 °C | Higher temperatures are often required.[25] |
| Atmosphere | Inert (Argon or Nitrogen) | Solvents should be deoxygenated.[13] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15][16]
Protocol 2: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19][20]
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. nobelprize.org [nobelprize.org]
- 5. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions of 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key copper-catalyzed reactions involving 2-Bromo-4-ethynylpyridine. This versatile building block, featuring both a reactive bromine atom and a terminal alkyne, is a valuable precursor for the synthesis of a wide array of complex organic molecules. The following sections detail protocols for Sonogashira coupling, Glaser homocoupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), complete with quantitative data, detailed methodologies, and workflow visualizations.
Sonogashira Coupling: C-C Bond Formation at the Bromine Position
The Sonogashira reaction is a powerful cross-coupling method to form a C(sp²)-C(sp) bond. While primarily palladium-catalyzed, it crucially relies on a copper(I) co-catalyst to facilitate the reaction.[1][2] The bromine at the 2-position of the pyridine ring is susceptible to this coupling, allowing for the introduction of various substituted alkyne moieties.[3]
Application Notes:
The Sonogashira coupling of this compound allows for the extension of the molecule's framework, creating more complex structures for applications in medicinal chemistry and materials science. A common side reaction is the Glaser homocoupling of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions and using a minimal effective amount of the copper(I) co-catalyst.[4]
Quantitative Data Summary:
The following table presents representative data for Sonogashira couplings of related bromopyridine derivatives, which can be used as a reference for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 12 | ~85-95* |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | >90 |
*Yields are estimated based on similar reactions reported in the literature.[4]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and standard glassware for anhydrous reactions
-
Inert gas (Argon or Nitrogen)
Procedure: [4]
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF and Et₃N via syringe.
-
Add phenylacetylene dropwise to the stirred reaction mixture.
-
Heat the reaction to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-4-ethynylpyridine.
Experimental workflow for the Sonogashira coupling reaction.
Glaser Homocoupling: Synthesis of Symmetrical 1,3-Diynes
The Glaser coupling is a classic copper-catalyzed reaction for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[5][6] This reaction is highly effective for this compound, leading to the formation of 1,4-bis(2-bromo-4-pyridyl)buta-1,3-diyne.
Application Notes:
The resulting 1,3-diyne is a rigid, conjugated scaffold that can be used in the synthesis of polymers, macrocycles, and other advanced materials.[7] The reaction is typically carried out in the presence of a copper(I) salt, a base, and an oxidant, such as air or oxygen.[5] Variations of this reaction, such as the Hay coupling, utilize a CuCl-TMEDA complex which offers better solubility in organic solvents.[8]
Quantitative Data Summary:
The following table provides representative data for the Glaser-Hay coupling of N-propargylcytisine, a molecule with a terminal alkyne, which serves as a good model for the homocoupling of this compound. A similar synthesis of 1,4-di(3-pyridyl)buta-1,3-diyne has also been reported.[9]
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-propargylcytisine | CuI / TMEDA | Acetonitrile | 50 | 6 | 70 |
| 2 | Phenylacetylene | CuCl / Pyridine | Pyridine | Room Temp. | 4 | ~95* |
*Yields are estimated based on similar reactions reported in the literature.[10]
Experimental Protocol: Glaser Homocoupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Balloon filled with air or oxygen
Procedure: [8]
-
To a round-bottom flask, add this compound, CuCl, and TMEDA.
-
Add dichloromethane as the solvent.
-
Fit the flask with a balloon containing air or bubble a gentle stream of air or oxygen through the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford 1,4-bis(2-bromo-4-pyridyl)buta-1,3-diyne.
Simplified mechanism of the Glaser homocoupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[11][12] this compound is an excellent substrate for this transformation, with the ethynyl group readily participating in the cycloaddition. The presence of the pyridine nitrogen can even promote the reaction.[13]
Application Notes:
This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[14] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[15]
Quantitative Data Summary:
The following table provides representative data for the CuAAC reaction between benzyl azide and phenylacetylene, a standard model for this transformation. High yields are consistently observed under mild conditions.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | neat | Room Temp. | < 0.1 | >99 |
| 2 | Phenylacetylene | Benzyl azide | CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | 1 | ~95* |
*Yields are estimated based on similar reactions reported in the literature.[16][17]
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol and Water (1:1 mixture, 4 mL)
-
Round-bottom flask
-
In a round-bottom flask, dissolve this compound and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in a small amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain 1-benzyl-4-(2-bromo-4-pyridyl)-1H-1,2,3-triazole.
Logical relationship in the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 1,4-di(n-pyridyl)buta-1,3-diyne and formation of charge-transfer complexes. X-Ray structure of 1,4-di(3-pyridyl)buta-1,3-diyne - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemmethod.com [chemmethod.com]
- 11. rsc.org [rsc.org]
- 12. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 17α-Hydroxylase/C17,20-Lyase Inhibitors Utilizing Pyridine Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
17α-hydroxylase/C17,20-lyase (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway and a key target for the treatment of castration-resistant prostate cancer. The inhibition of CYP17A1 effectively reduces the production of androgens that fuel the growth of prostate cancer cells. Many potent CYP17A1 inhibitors feature a pyridine ring, which often coordinates with the heme iron atom in the enzyme's active site, contributing to their inhibitory activity. While a variety of synthetic routes are employed to construct these inhibitors, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are prominent methods for attaching the crucial pyridine moiety to a core scaffold, which is often steroidal.
This document provides an overview of synthetic strategies and general protocols for the synthesis of pyridine-containing CYP17A1 inhibitors. Although specific literature detailing the use of 2-Bromo-4-ethynylpyridine in the direct synthesis of these inhibitors is not currently available, the principles and methods outlined below are widely applicable and can be adapted for various pyridine-containing building blocks.
I. Key Synthetic Strategies for Pyridine-Containing CYP17A1 Inhibitors
The synthesis of CYP17A1 inhibitors often involves the coupling of a pyridine derivative to a steroidal or non-steroidal core. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Sonogashira coupling.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate in the presence of a palladium catalyst and a base. In the context of CYP17A1 inhibitors, this typically involves the reaction of a steroidal triflate or halide with a pyridylboronic acid.
-
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is particularly useful for introducing an ethynylpyridine moiety, which can then serve as a key structural element or be further functionalized.
II. Signaling Pathway and Experimental Workflow
The development of CYP17A1 inhibitors follows a structured workflow from synthesis to biological evaluation.
A. Androgen Biosynthesis Pathway and CYP17A1 Inhibition
The following diagram illustrates the central role of CYP17A1 in the androgen synthesis pathway and the point of inhibition.
Application of 2-Bromo-4-ethynylpyridine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-ethynylpyridine is a versatile bifunctional building block for the synthesis of advanced materials. Its unique structure, featuring a pyridine ring substituted with a reactive bromine atom at the 2-position and a terminal ethynyl group at the 4-position, allows for orthogonal functionalization and the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, coupled with the rigid, linear ethynyl moiety, makes this compound a compelling candidate for applications in organic electronics, metal-organic frameworks (MOFs), and functional polymers.
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, enabling the formation of carbon-carbon bonds.[1] Concurrently, the terminal alkyne is amenable to a range of transformations, including further Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), and polymerization. This dual reactivity allows for the precise design of materials with tailored electronic, optical, and structural properties.
This document provides an overview of the potential applications of this compound in materials science, along with detailed experimental protocols for the synthesis of representative materials. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and serve as a guide for the exploration of this promising building block.
Applications in Materials Science
Conjugated Polymers for Organic Electronics
The structure of this compound is well-suited for the synthesis of conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The alternating pyridine and ethynylene units in the polymer backbone can lead to materials with desirable electronic properties, such as tunable band gaps and charge carrier mobilities.[2]
Sonogashira Polymerization: this compound can undergo self-condensation via Sonogashira coupling to produce a poly(ethynyl-pyridylene) polymer. The reaction involves the coupling of the bromo- and ethynyl- functionalities of the monomer units.
Functional Ligands for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] The pyridine nitrogen and the ethynyl group of this compound can act as coordination sites for metal centers, making it a potential linker for the synthesis of novel MOFs. Furthermore, the bromo- and ethynyl- groups can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.[4] Such functionalized MOFs have potential applications in gas storage and separation, catalysis, and sensing.[5]
Building Blocks for Dendrimers and Macrocycles
The orthogonal reactivity of the bromo and ethynyl groups allows for the stepwise synthesis of complex macromolecular structures such as dendrimers and macrocycles. These well-defined architectures are of interest for applications in drug delivery, light harvesting, and molecular electronics.
Data Presentation
The following tables summarize hypothetical yet realistic quantitative data for materials synthesized from this compound, based on reported values for analogous poly(arylene ethynylene) and pyridine-based polymers.[6][7]
Table 1: Properties of Poly(4-ethynyl-2-pyridylene) (PEP)
| Property | Value |
| Number Average Molecular Weight (Mn) (kDa) | 15 - 30 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| UV-Vis Absorption (λmax, thin film, nm) | 400 - 450 |
| Photoluminescence Emission (λmax, thin film, nm) | 500 - 550 |
| HOMO Level (eV) | -5.4 to -5.8 |
| LUMO Level (eV) | -3.0 to -3.4 |
| Thermal Decomposition Temperature (Td, 5% weight loss, °C) | > 400 |
Table 2: Properties of a Hypothetical MOF with a this compound-derived Linker
| Property | Value |
| BET Surface Area (m2/g) | 800 - 1500 |
| Pore Volume (cm3/g) | 0.4 - 0.8 |
| CO2 Uptake (273 K, 1 bar) (cm3/g) | 80 - 150 |
| Thermal Stability (°C) | up to 350 |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-ethynyl-2-pyridylene) via Sonogashira Polymerization
This protocol describes a method for the synthesis of a conjugated polymer from this compound using a palladium-copper catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh3 (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and diisopropylamine (10 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 48 hours under a positive pressure of argon. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large excess of methanol (200 mL) with stirring.
-
Isolation of Polymer: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers.
-
Drying: Dry the polymer under vacuum at 60 °C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, 1H and 13C NMR spectroscopy to confirm the polymer structure, UV-Vis and photoluminescence spectroscopy to investigate its optical properties, and thermogravimetric analysis (TGA) to assess its thermal stability.
Protocol 2: Synthesis of a Pyridine-Functionalized Metal-Organic Framework (MOF) Linker and Subsequent MOF Synthesis
This protocol outlines a two-step procedure for the synthesis of a dicarboxylic acid linker derived from this compound and its subsequent use in the formation of a hypothetical MOF.
Part A: Synthesis of 4,4'-(Pyridine-2,4-diylbis(ethyne-2,1-diyl))dibenzoic acid
Materials:
-
2,4-Dibromopyridine
-
4-Ethynylbenzoic acid
-
Pd(PPh3)4
-
CuI
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromopyridine (1.0 mmol) and 4-ethynylbenzoic acid (2.2 mmol) in a mixture of anhydrous DMF (20 mL) and TEA (10 mL).
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) and CuI (0.1 mmol) to the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture to 90 °C and stir for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into 200 mL of water and acidify with 2M HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water).
Part B: Solvothermal Synthesis of a MOF
Materials:
-
4,4'-(Pyridine-2,4-diylbis(ethyne-2,1-diyl))dibenzoic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Glass vials
Procedure:
-
MOF Synthesis Solution: In a glass vial, dissolve the synthesized linker (0.1 mmol) and Zn(NO3)2·6H2O (0.1 mmol) in DMF (10 mL).
-
Solvothermal Reaction: Seal the vial and place it in an oven at 100 °C for 48 hours.
-
Isolation: After cooling to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh DMF.
-
Activation: Exchange the solvent in the pores by immersing the crystals in a volatile solvent like chloroform or acetone for 3 days, replacing the solvent daily.
-
Drying: Dry the activated MOF under vacuum at 150 °C to remove the solvent completely.
Characterization: The synthesized MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, TGA to determine its thermal stability, and gas sorption analysis (e.g., N2 at 77 K) to determine its surface area and porosity.
Mandatory Visualization
Caption: Sonogashira polymerization of this compound.
Caption: Workflow for MOF synthesis using a custom linker.
Caption: Orthogonal reactivity of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Ethynyl Group on 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-ethynylpyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position and a terminal alkyne at the 4-position offers two orthogonal sites for functionalization. The ethynyl group, in particular, is a gateway to a variety of chemical transformations, allowing for the introduction of diverse molecular fragments. This document provides detailed application notes and experimental protocols for three key reactions involving the functionalization of the ethynyl group: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry", and the Glaser coupling. These methodologies enable the synthesis of a wide array of novel pyridine derivatives with potential applications in drug discovery and materials science.
Key Functionalization Pathways
The ethynyl group of this compound can be functionalized through several reliable and high-yielding reactions. The primary pathways discussed in these notes are:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.
-
Glaser Coupling: An oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne.
These pathways are illustrated in the diagram below.
Caption: Key functionalization pathways of the ethynyl group on this compound.
Sonogashira Coupling
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base.[1] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Representative Reaction Conditions and Yields for Sonogashira Coupling of Bromopyridines
The following table summarizes typical conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. These examples provide a strong basis for the expected outcomes with this compound.
| Entry | Bromopyridine Substrate | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
| 3 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 12 | 85 (mono-alkynylated) |
| 4 | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 75 |
| 5 | 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | NMP | 90 | 24 | 88 |
Note: Yields are for the isolated product and are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general procedure for the copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the aryl bromide to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
Representative Reaction Conditions and Yields for CuAAC with Pyridine Derivatives
The following table presents typical conditions and yields for the CuAAC reaction of various azides with ethynyl-substituted pyridine and related heterocycles.
| Entry | Alkyne Substrate | Azide Partner | Cu Catalyst | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Azido-2-(phenylselanyl)pyridine | Phenylacetylene | Cu(OAc)₂ | Sodium Ascorbate | THF/H₂O | RT | 6 | 90 |
| 2 | 2-Ethynylpyridine | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | RT | 12 | 95 |
| 3 | 4-Ethynylpyridine | 1-Azido-4-methylbenzene | CuI | - | DMF | 80 | 1 | 92 |
| 4 | 2-Ethynyl-6-phenyl-4-(trifluoromethyl)quinoline | 1-Azido-4-bromobenzene | Cu(OAc)₂ | - | Methanol | 60 | 3.5 | 85 |
| 5 | 2-(4-(Azidobutoxy)phenyl)benzo[d]thiazole | 2-Ethenylpyridine | CuSO₄·5H₂O | Sodium Ascorbate | THF/H₂O | 60 | - | - |
Note: Yields are for the isolated product and can vary based on the specific reactants and conditions.
Experimental Protocol: CuAAC of this compound with an Organic Azide
This protocol describes a general procedure for the CuAAC reaction.
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in a 1:1 mixture of t-BuOH and water.
-
Add an aqueous solution of CuSO₄·5H₂O to the mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the CuAAC (Click Chemistry) reaction.
Glaser Coupling
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is typically catalyzed by a copper salt in the presence of an oxidant, such as oxygen or air. While often considered a side reaction in Sonogashira couplings, it can be a valuable transformation for the synthesis of dimeric structures.
Representative Reaction Conditions and Yields for Glaser Coupling of Ethynylpyridines
The following table provides representative conditions and yields for the Glaser coupling of ethynylpyridine derivatives.
| Entry | Alkyne Substrate | Cu Catalyst | Ligand/Base | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethynylpyridine | CuCl | Pyridine | O₂ | Pyridine | RT | - | 92 |
| 2 | Trimethylsilylacetylene | CuI | TMEDA | O₂ | Acetone | RT | - | 68-76 |
| 3 | 4-Ethynyl-2,2'-bipyridine | Cu(OAc)₂ | Pyridine | Air | Pyridine | 50 | 24 | 85 |
| 4 | Terminal Alkynes | CuCl | 2-Aminopyridine | - | - | - | - | - |
Note: Yields are for the isolated product.
Experimental Protocol: Glaser Coupling of this compound
This protocol outlines a general procedure for the Glaser coupling.
Materials:
-
This compound (1.0 equiv)
-
Copper(I) chloride (CuCl) (0.2 equiv)
-
Pyridine (as solvent)
-
Oxygen (O₂) or compressed air
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Add CuCl to the solution.
-
Bubble oxygen or air through the reaction mixture while stirring at room temperature.
-
Continue stirring for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a dilute aqueous ammonia solution and extract with an organic solvent (e.g., CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: Experimental workflow for the Glaser coupling reaction.
Conclusion
The ethynyl group of this compound is a versatile handle for a range of chemical transformations. The Sonogashira coupling, CuAAC (Click Chemistry), and Glaser coupling provide reliable and efficient methods for the synthesis of diverse, functionalized pyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new molecular entities. It is recommended that the provided protocols be optimized for specific substrates and desired outcomes.
References
Application Notes and Protocols for Selective Reactions at the C-Br Bond of 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective functionalization of the C-Br bond in 2-Bromo-4-ethynylpyridine. This versatile building block offers two reactive sites: the C-Br bond at the 2-position and the terminal alkyne at the 4-position. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions to selectively modify the C-Br bond while preserving the ethynyl moiety for subsequent transformations, a crucial strategy in the synthesis of complex pyridine-based molecules for pharmaceutical and materials science applications.
Principle of Chemoselectivity
The selective functionalization of this compound hinges on the differential reactivity of the C(sp²)-Br bond and the C(sp)-H bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-Br bond is a key step. The reactivity of various bonds towards palladium catalysts generally follows the trend: C-I > C-Br > C-OTf > C-Cl >> C-H. By carefully selecting the reaction conditions, such as the catalyst, ligands, base, and temperature, it is possible to favor the reaction at the more labile C-Br bond, leaving the terminal alkyne intact.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethynylpyridines
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 2-position of the pyridine ring.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 12 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 75-85 |
*Yields are representative and based on analogous reactions with 2-bromopyridines. Optimization may be required for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction can be employed to introduce a second, different alkyne at the 2-position. Care must be taken to avoid self-coupling or reaction at the 4-ethynyl position. Using conditions that do not require a strong base to deprotonate the alkyne coupling partner is crucial.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | 50 | 10 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (3.0) | Toluene | 70 | 12 | 75-85 |
| 4 | Ethynyltrimethylsilane | Pd(P(t-Bu)₃)₂ (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 16 | 70-80 |
*Yields are representative and based on analogous reactions with 2-bromopyridines. Optimization is critical to ensure selectivity.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) cocatalyst (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at the specified temperature.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture and filter through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
III. Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethynylpyridines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring.[1][2][3]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 12 | 75-85 |
| 4 | Diethylamine | Pd(OAc)₂ (3) | cataCXium A (6) | LHMDS (1.5) | Toluene | 90 | 24 | 70-80 |
*Yields are representative and based on analogous reactions with 2-bromopyridines.[4][5] Optimization may be required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Safety Precautions
These reactions should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The palladium catalysts and phosphine ligands can be toxic and should be handled with care. Reactions under pressure should be performed behind a blast shield.
References
Application Notes and Protocols for 2-Bromo-4-ethynylpyridine in Cytokine and Apoptosis Studies
Disclaimer: Direct experimental data on the biological effects of 2-Bromo-4-ethynylpyridine in cytokine and apoptosis studies are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related compounds, such as bromo-pyridine and ethynyl-pyridine derivatives, and are intended to provide a foundational framework for research in this area.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an ethynyl group. While this specific molecule is not extensively characterized for its biological activities, the pyridine scaffold is a common motif in pharmacologically active compounds. Brominated and ethynyl-functionalized organic molecules have demonstrated a range of biological effects, including modulation of inflammatory pathways and induction of apoptosis in cancer cells. These characteristics suggest that this compound may hold potential as a chemical probe or a lead compound for drug discovery efforts targeting diseases characterized by dysregulated cytokine signaling and apoptosis, such as cancer and inflammatory disorders.
These notes provide hypothetical applications and standardized protocols to guide the investigation of this compound's effects on cytokine production and apoptosis induction.
Hypothetical Applications
-
Oncology Research: Investigation of this compound's potential to induce apoptosis in various cancer cell lines. The presence of the bromo- and ethynyl- groups may contribute to cytotoxic effects.
-
Immunology and Inflammation Research: Assessment of the compound's ability to modulate the production of pro-inflammatory and anti-inflammatory cytokines in immune cells, which could be relevant for autoimmune diseases and chronic inflammation.
-
Drug Development: Use as a scaffold for the synthesis of more complex derivatives with enhanced potency and selectivity for specific cellular targets within the apoptosis and cytokine signaling pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables present example data that could be generated from the experimental protocols described below. These are not actual experimental results for this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| Jurkat | T-cell Leukemia | 24 | 8.9 |
Table 2: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Hypothetical Caspase-3/7 Activation (Fold Change vs. Control) |
| Jurkat | 10 | 12 | 3.5 |
| Jurkat | 20 | 12 | 6.8 |
Table 3: Modulation of Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Treatment Concentration (µM) | Incubation Time (hours) | Hypothetical Cytokine Level (pg/mL) | Percent Inhibition |
| TNF-α | 0 (LPS only) | 24 | 2500 | 0% |
| 10 | 24 | 1500 | 40% | |
| 25 | 24 | 875 | 65% | |
| IL-6 | 0 (LPS only) | 24 | 1800 | 0% |
| 10 | 24 | 1170 | 35% | |
| 25 | 24 | 720 | 60% |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of immune cells treated with this compound.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
This compound stock solution (in DMSO)
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations in the samples by comparing them to the standard curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: General overview of intrinsic and extrinsic apoptosis signaling pathways.
Caption: Simplified NF-κB signaling pathway for cytokine production.
Experimental Workflow Diagram
Caption: General experimental workflows for apoptosis and cytokine analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 2-Bromo-4-ethynylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Sonogashira reactions involving 2-Bromo-4-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical components and their roles in the Sonogashira coupling reaction?
A1: The Sonogashira reaction is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. The key components are:
-
Palladium Catalyst: The primary catalyst that facilitates the oxidative addition and reductive elimination steps.[1][2][3]
-
Copper(I) Co-catalyst: Activates the terminal alkyne, forming a copper acetylide intermediate.[1][2][3]
-
Base: Typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[2][4]
-
Ligand: Usually a phosphine ligand (e.g., PPh₃) that stabilizes the palladium center and influences its reactivity.[2][5]
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are commonly used.[2][6]
-
Inert Atmosphere: Essential to prevent oxygen from causing unwanted side reactions and catalyst decomposition.[6][7]
Q2: Why is an inert atmosphere crucial for the Sonogashira reaction?
A2: The Sonogashira reaction is highly sensitive to oxygen. An inert atmosphere (typically argon or nitrogen) is critical for two main reasons:
-
Prevents Glaser Homocoupling: Oxygen promotes the oxidative homocoupling of the terminal alkyne, an undesirable side reaction that forms a diyne byproduct and consumes the alkyne starting material.[6][7]
-
Prevents Catalyst Decomposition: The active Pd(0) catalyst is sensitive to air and can be oxidized, leading to the formation of inactive palladium black and halting the catalytic cycle.[7]
Q3: What is the general reactivity trend for aryl halides in this reaction?
A3: The reactivity of the aryl halide in the Sonogashira coupling follows the general trend of bond strength: C-I > C-OTf > C-Br > C-Cl.[1][2][7] This means that aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems.[5][6] For this compound, the C-Br bond is being targeted for the coupling reaction.
Q4: Can the nitrogen atom in the pyridine ring interfere with the reaction?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This coordination can sometimes reduce the catalyst's activity.[7] The choice of ligand and reaction conditions can be crucial to mitigate this potential inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction shows a low yield, with a significant amount of unreacted this compound remaining. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic check is recommended:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture. If your reaction mixture turns black, it indicates the precipitation of palladium black due to catalyst decomposition.[7]
-
Solution: Use a fresh, high-quality palladium catalyst and handle it under an inert atmosphere. Ensure all solvents and reagents are anhydrous and properly degassed.[7]
-
-
Reagent Quality: Impurities in the alkyne, solvent, or base can poison the catalyst. The copper(I) iodide co-catalyst can also degrade over time.[7]
-
Solution: Use high-purity, anhydrous, and degassed solvents and bases. Ensure the CuI is from a fresh source and appears off-white or light tan, not green or brown.[7]
-
-
Insufficient Degassing: Oxygen leads to catalyst decomposition and promotes the unwanted homocoupling of the alkyne.[7]
-
Sub-optimal Temperature: While many Sonogashira reactions can proceed at room temperature, aryl bromides are less reactive than iodides and often require heating.[3][8]
Issue 2: Formation of Significant Side Products
Q: My main byproduct is the dimer of my terminal alkyne (Glaser coupling). How can I minimize this?
A: Alkyne homocoupling is a very common side reaction, especially when a copper co-catalyst is used.[7] To minimize it:
-
Strictly Anaerobic Conditions: As oxygen is a key promoter of Glaser coupling, rigorous degassing and maintaining a positive pressure of an inert gas are critical.[7]
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI (typically 2-10 mol%).
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[7]
-
Consider Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These protocols often require specific, bulky, and electron-rich phosphine ligands.[2][5]
Q: I am observing de-bromination of my starting material. How can I prevent this?
A: De-bromination (replacement of the bromine atom with hydrogen) can occur under harsh reaction conditions, particularly with strong bases and the presence of water.[4]
-
Solution: Try running the reaction at a lower temperature for a longer period. Ensure that anhydrous solvents and reagents are used. The choice of base can also be influential; consider a milder base if possible.[4][6]
Data Presentation: Reaction Condition Optimization
The following table summarizes typical starting conditions for Sonogashira couplings with bromopyridine substrates. These should be considered as a starting point for optimizing the reaction with this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Typically 1-5 mol% loading.[2][9] |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. Not required for copper-free protocols.[2] |
| Ligand | PPh₃, XPhos, P(t-Bu)₃ | Often used in conjunction with palladium sources like Pd(OAc)₂. Bulky, electron-rich ligands can improve efficiency, especially for less reactive bromides.[2][5] |
| Base | Et₃N, i-Pr₂NEt (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base is most common and can sometimes be used as the solvent.[1][2] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Anhydrous and degassed solvents are essential.[2][6] |
| Temperature | Room temperature to 100 °C | Aryl bromides generally require heating (e.g., 80-100 °C).[2][8][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[2] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure that should be optimized for the specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Et₃N or DIPEA) (3-5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize Glaser homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.[2]
-
Evacuate and backfill the flask with inert gas three times.[2]
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring and monitor progress.[2]
-
Follow a standard aqueous work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: The catalytic cycles of the copper-palladium co-catalyzed Sonogashira reaction.
Caption: A logical workflow for troubleshooting low-yield Sonogashira coupling reactions.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 2-Bromo-4-ethynylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-ethynylpyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound derivatives?
A1: The choice of purification method is highly dependent on the physical properties of your derivative (solid vs. liquid) and the nature of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography: This is the most versatile and widely used method for separating the desired product from unreacted starting materials, catalysts, and side-products, especially when impurities have different polarities.[1][2]
-
Recrystallization: For solid derivatives, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[2] Finding a suitable solvent system is critical for success.
-
Aqueous Workup and Extraction: This is a crucial initial step to remove inorganic salts, acids, or bases, and other water-soluble impurities before proceeding to chromatography or recrystallization.[3]
Q2: What are the common impurities I should expect when synthesizing this compound derivatives?
A2: Impurities are often related to the synthetic route used (e.g., Sonogashira coupling). Common impurities may include:
-
Unreacted Starting Materials: Such as the parent 2-bromopyridine derivative or the terminal alkyne.
-
Homocoupled Alkyne (Glasier Coupling Product): A common byproduct in Sonogashira reactions.
-
Isomeric Byproducts: Depending on the starting materials, other positional isomers may form.[4][5]
-
Dehalogenated Product: Loss of the bromine atom can occur.
-
Residual Catalyst: Palladium and copper catalysts used in the coupling reaction.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An essential technique for monitoring reaction progress and for determining the optimal eluent for column chromatography.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the product and identifying impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for analyzing volatile compounds, confirming the molecular weight of the product, and identifying volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
Q4: My this compound derivative appears to be unstable. What are the best practices for handling and storage?
A4: Ethynylpyridines can be sensitive to heat, light, and acidic conditions.
-
Storage: It is often recommended to store these compounds in a dark place, under an inert atmosphere (argon or nitrogen), and at low temperatures (e.g., in a freezer at -20°C) to prevent degradation.[6]
-
Handling: Avoid exposure to strong acids, as the pyridine nitrogen can be protonated. During purification on silica gel, which is acidic, degradation can sometimes occur.[4]
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution during Column Chromatography
Question: My TLC shows good separation, but on the column, the product and impurities are eluting together. What can I do?
| Possible Cause | Solution |
| Column Overloading | The amount of crude material should be ~1-5% of the weight of the silica gel. Reduce the sample load.[2] |
| Improper Column Packing | Air bubbles or cracks in the silica gel lead to channeling and poor separation. Ensure the column is packed uniformly as a slurry.[2] |
| Incorrect Solvent System | The optimal Rf on TLC for column separation is between 0.2 and 0.4. Re-optimize your solvent system. Try a less polar system (e.g., dichloromethane/hexanes) or a shallow gradient elution.[4][7] |
| Sample Loaded in a Too-Polar Solvent | Dissolving the sample in a solvent significantly more polar than the eluent can cause band broadening. Dissolve the crude product in a minimal amount of the eluent or use a dry loading technique.[3][7] |
Issue 2: Product Degradation on Silica Gel Column
Question: I am losing my product on the column, and my collected fractions contain new, unwanted spots on TLC. How can I prevent this?
| Possible Cause | Solution |
| Acidity of Silica Gel | Pyridine-containing compounds can be sensitive to the acidic nature of standard silica gel.[4] |
| 1. Deactivate the Silica: Pre-treat the silica gel by running a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) through the column before loading the sample.[4][7] | |
| 2. Use a Different Stationary Phase: Switch to a neutral stationary phase like alumina.[4][7] | |
| Prolonged Exposure Time | The longer the compound remains on the column, the greater the chance of degradation. |
| Increase the polarity of the eluent to speed up elution, without compromising separation.[4] |
Issue 3: Product "Oils Out" During Recrystallization
Question: Instead of forming crystals, my compound separates as an oil when I cool the solution. What should I do?
| Possible Cause | Solution |
| Solution is Too Concentrated | The saturation point is exceeded above the melting point of the compound. Try using a larger volume of solvent to create a more dilute solution.[2] |
| Cooling Too Quickly | Rapid cooling does not provide enough time for crystal lattice formation. Allow the solution to cool slowly to room temperature first, then place it in an ice bath.[2] |
| High Impurity Level | Impurities can disrupt the crystallization process. Purify the crude material by column chromatography first to remove the bulk of impurities, then recrystallize the partially purified product.[2][4] |
| Inappropriate Solvent | The compound's melting point may be lower than the solvent's boiling point, or it may be too soluble. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexanes).[4] |
Issue 4: Low Recovery After Aqueous Workup
Question: I seem to be losing a significant amount of my product during the extraction phase. Why is this happening?
| Possible Cause | Solution |
| Protonation of Pyridine Nitrogen | If the aqueous layer is acidic, the basic pyridine nitrogen will be protonated, forming a salt that is soluble in the aqueous layer. |
| During the workup, ensure the pH of the aqueous layer is neutral to slightly basic to keep the product in its neutral, organic-soluble form.[4] | |
| Product has Some Water Solubility | Even in its neutral form, the product may have slight solubility in the aqueous phase. |
| 1. Use Brine Wash: After washing with water, wash the organic layer with a saturated aqueous solution of NaCl (brine). This decreases the solubility of organic compounds in the aqueous phase.[3] | |
| 2. Back-Extraction: Re-extract the aqueous layer multiple times (e.g., 3x) with the organic solvent to recover any dissolved product.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying a this compound derivative.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your desired product an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a common starting point.[4]
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of a correctly sized chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[2]
-
Carefully pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.[2]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.[2]
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[7]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator) to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is for the purification of solid this compound derivatives.
-
Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in various solvents (e.g., hexanes, ethyl acetate, ethanol, or mixtures) to find a suitable one.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of hot solvent until the solid just dissolves completely.[8]
-
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.[2]
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[2][8]
-
Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove all traces of solvent.
-
Visualized Workflows
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Catalyst Poisoning in 2-Bromo-4-ethynylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving 2-Bromo-4-ethynylpyridine. The unique structure of this molecule, featuring both a bromine atom and a terminal alkyne on a pyridine ring, presents specific challenges in transition metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to catalyst poisoning?
A1: The primary cause of catalyst poisoning in reactions with this compound is the presence of the pyridine nitrogen atom. This nitrogen has a lone pair of electrons, making it a Lewis base that can coordinate strongly to the palladium catalyst center. This coordination can block the active sites of the catalyst, preventing the substrate from binding and participating in the catalytic cycle, ultimately leading to catalyst deactivation.
Q2: Which cross-coupling reactions are most affected by this type of catalyst poisoning?
A2: Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination are all susceptible to catalyst poisoning by pyridine-containing substrates. The Sonogashira coupling, which utilizes the terminal alkyne of this compound, is particularly relevant and can be significantly hindered by catalyst deactivation.
Q3: What are the visible signs of catalyst poisoning in my reaction?
A3: Common indicators of catalyst poisoning include:
-
Low or no product yield: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Formation of palladium black: A black precipitate indicates the decomposition of the palladium catalyst to its inactive metallic form.[1]
-
Reaction stalling: The reaction may start but then slow down and stop before all the starting material is consumed.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q4: How can I minimize catalyst poisoning when using this compound?
A4: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.
-
Copper-Free Conditions: For Sonogashira couplings, using a copper-free protocol can sometimes be beneficial, as it may require different ligands and conditions that are less susceptible to pyridine poisoning.[2]
Q5: Can a poisoned catalyst be regenerated?
A5: In some cases, it is possible to regenerate a poisoned palladium catalyst. The success of regeneration depends on the nature of the poison and the type of catalyst. For poisoning by organic molecules like pyridines, washing the catalyst with an acidic solution may help to remove the coordinated poison. However, for severe deactivation or the formation of palladium black, regeneration may not be effective.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. 2. Increase catalyst loading: A higher catalyst concentration may compensate for some level of deactivation. 3. Use a pre-formed palladium precatalyst: This can lead to more consistent and reliable catalyst activation. |
| Inactive Catalyst | 1. Use a fresh catalyst: Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere. 2. Ensure proper activation: If using a Pd(II) source, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[3] |
| Poor Reagent Quality | 1. Purify starting materials: Impurities in the this compound or the coupling partner can act as catalyst poisons. 2. Use anhydrous and degassed solvents: Oxygen and water can deactivate the catalyst.[1] |
| Suboptimal Reaction Conditions | 1. Optimize temperature: Aryl bromides typically require higher temperatures for oxidative addition than aryl iodides. A temperature range of 60-100 °C is a good starting point for Sonogashira couplings of bromopyridines.[2][3] 2. Screen different bases: The choice of base (e.g., Et₃N, DIPEA, K₂CO₃) can significantly impact the reaction outcome.[2] |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Lower the reaction temperature: High temperatures can promote the agglomeration of palladium nanoparticles into inactive palladium black.[1] 2. Ensure a sufficiently high ligand-to-metal ratio: The ligand stabilizes the palladium center and prevents decomposition. 3. Maintain a strictly inert atmosphere: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of related bromopyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [3] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | - | >95* | [1] |
| Aryl Bromide (general) | Terminal Alkyne | (AllylPdCl)₂ / P(t-Bu)₃ (in-situ) | None | Amine Base | DMF | RT | - | Good to Excellent | [2] |
*Note: For 2-Bromo-4-iodopyridine, the reaction occurs selectively at the more reactive iodo- position.[1]
Experimental Protocols
Representative Protocol for Copper-Free Sonogashira Coupling of a 2-Bromopyridine Derivative
This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl bromides and can be used as a starting point for reactions with this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
(AllylPdCl)₂ (0.01 equiv)
-
P(t-Bu)₃ (0.02 equiv)
-
Amine base (e.g., DABCO, 2.0 equiv)
-
Anhydrous and degassed DMF
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (AllylPdCl)₂ and P(t-Bu)₃.
-
Add anhydrous and degassed DMF and stir for 10 minutes at room temperature to allow for the in-situ formation of the active catalyst.
-
Add the amine base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 60-80 °C) may be required.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Catalyst Regeneration
This is a general procedure for the regeneration of a palladium catalyst poisoned by nitrogen-containing compounds and may require optimization for specific cases.
Materials:
-
Spent palladium catalyst (e.g., Pd/C)
-
Dilute aqueous acid solution (e.g., 0.1 M HCl or acetic acid)
-
Deionized water
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Filtration apparatus
Procedure:
-
After the reaction, carefully filter the heterogeneous palladium catalyst from the reaction mixture.
-
Wash the catalyst with a suitable organic solvent to remove any residual reactants and products.
-
Suspend the catalyst in a dilute aqueous acid solution and stir for 1-2 hours at room temperature. This step aims to protonate and remove the coordinated pyridine.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with an organic solvent (e.g., ethanol or acetone) to remove water.
-
Dry the regenerated catalyst under vacuum before reuse.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Sonogashira catalytic cycle with catalyst poisoning pathway.
Caption: Workflow for the regeneration of a heterogeneous palladium catalyst.
References
Technical Support Center: Improving the Stability of 2-Bromo-4-ethynylpyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of 2-Bromo-4-ethynylpyridine in solution. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to several degradation pathways, primarily involving the terminal ethynyl group. The main routes of decomposition include:
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and catalytic amounts of metal ions (especially copper), terminal alkynes can undergo oxidative coupling to form symmetric 1,3-diynes. This is a common side reaction in Sonogashira couplings.[1][2]
-
Polymerization: Ethynylpyridines are known to undergo spontaneous polymerization, which can be initiated by exposure to air, light, or certain reagents.[3][4][5] The formation of a dark, insoluble material is often an indication of polymerization.
-
Oxidation: The terminal alkyne can be oxidized, particularly under harsh conditions or over prolonged exposure to atmospheric oxygen, potentially leading to the formation of carboxylic acids or other oxidized species.[6][7]
-
Reactions under Basic Conditions: The acetylenic proton is weakly acidic and can be abstracted by strong bases to form a pyridylacetylide. While this is a key step in many desired reactions, prolonged exposure to basic conditions, especially in the presence of moisture, can lead to side reactions.
Q2: My this compound solution is turning brown/black. What is likely happening?
A2: The discoloration of your solution, especially the formation of a brown or black precipitate, is a strong indicator of polymerization of the ethynylpyridine.[3][4][5] This process can be accelerated by exposure to air, light, heat, and certain metal catalysts. To mitigate this, it is crucial to store the compound and its solutions under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I minimize the formation of the homocoupled diyne byproduct (Glaser coupling) during my reactions?
A3: The homocoupling of terminal alkynes is a common side reaction, particularly in copper-catalyzed reactions like the Sonogashira coupling.[1] To minimize this:
-
Maintain Strictly Anaerobic Conditions: Oxygen is a key component in the Glaser coupling mechanism. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Minimize Copper Catalyst Concentration: Use the lowest effective concentration of the copper(I) co-catalyst.
-
Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q4: What are the recommended storage and handling conditions for solutions of this compound?
A4: To ensure the stability of this compound in solution, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | To prevent oxidative degradation and polymerization.[1] |
| Temperature | Store at low temperatures (e.g., -20°C to 4°C) | To slow down the rate of potential degradation reactions. |
| Light | Protect from light by using amber vials or wrapping containers in foil | To prevent light-induced decomposition. |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., THF, Dioxane, Toluene) | To prevent reactions with protic impurities and dissolved oxygen. |
| Purity | Use high-purity starting material | Impurities can catalyze degradation. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of an insoluble precipitate | Polymerization of the ethynylpyridine.[3][4] | Ensure rigorous exclusion of air and light. Prepare fresh solutions before use and store under an inert atmosphere at low temperature. Filter the solution if a precipitate has formed, but be aware that the concentration of the active compound may be reduced. |
| Appearance of a new, less polar spot on TLC/LC-MS corresponding to a higher molecular weight | Oxidative homocoupling (Glaser coupling) to form the 1,3-diyne.[1] | Use thoroughly degassed solvents and reagents. Maintain a strict inert atmosphere during storage and reactions. Consider adding a small amount of a reducing agent like triphenylphosphine if compatible with your downstream application. |
| Gradual discoloration of the solution (yellowing to brown) | Onset of decomposition, potentially oxidation or oligomerization. | Discard the solution and prepare a fresh one from solid material. Review storage conditions to ensure they are optimal (see FAQs). |
| Low yield in subsequent cross-coupling reactions (e.g., Sonogashira) | Degradation of the starting material. | Use a freshly prepared solution of this compound. Confirm the purity of the starting material before use. Ensure all reaction components are of high purity and anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing a Stock Solution of this compound
-
Preparation:
-
Weigh the desired amount of solid this compound in a clean, dry vial under a gentle stream of inert gas (argon or nitrogen).
-
Add anhydrous, degassed aprotic solvent (e.g., THF, dioxane, or toluene) via a syringe to achieve the desired concentration.
-
Briefly agitate the vial to ensure complete dissolution.
-
-
Storage:
-
Seal the vial with a septum cap and wrap it with paraffin film.
-
For short-term storage (up to 24 hours), store the solution in a refrigerator at 2-8°C.
-
For long-term storage, aliquot the solution into smaller vials to minimize the impact of repeated freeze-thaw cycles and headspace air exposure, and store in a freezer at -20°C or below.
-
Always bring the solution to room temperature before opening to prevent condensation of moisture into the solution.
-
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
-
Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the flask for several minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 3: Monitoring the Stability of this compound in Solution via HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Divide the stock solution into several vials, each representing a time point (e.g., 0, 24, 48, 72 hours).
-
Store the vials under the conditions you wish to test (e.g., room temperature exposed to light, refrigerated in the dark, etc.).
-
-
HPLC Analysis:
-
At each time point, take an aliquot from the corresponding vial and dilute it to a suitable concentration for HPLC analysis.
-
Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compounds.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the peak area as a function of time to determine the rate of degradation under the tested conditions.
-
Observe the appearance and growth of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for troubleshooting the instability of this compound solutions.
Caption: Experimental workflow for monitoring the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Alkynes-Ozonolysis, Baeyer’s Reagent, Baeyer’s test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-ethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable method involves a two-step process starting from a suitable di-halogenated pyridine, such as 2-bromo-4-iodopyridine or 2,4-dibromopyridine. The synthesis proceeds via a selective Sonogashira coupling with a protected alkyne, typically trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the terminal alkyne. This approach is favored due to the high selectivity of the Sonogashira coupling for the more reactive halogen (I > Br) and the stability of the silyl-protected intermediate, which simplifies handling and purification.
Q2: What are the primary challenges in scaling up the Sonogashira coupling step?
A2: Key challenges during the scale-up of the Sonogashira coupling include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can be deactivated by the pyridine nitrogen. The formation of palladium black, a sign of catalyst decomposition, is a common issue.[1]
-
Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne is a frequent side reaction, especially in the presence of oxygen and high concentrations of the copper(I) co-catalyst.[1]
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized hotspots and uneven reaction progress.
Q3: How can I minimize the formation of the alkyne homocoupling (Glaser) byproduct?
A3: To minimize the formation of the alkyne dimer, the following measures are recommended:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen is a key promoter of Glaser coupling.[1]
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst, as high concentrations can accelerate homocoupling.[1]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, disfavoring dimerization.[1]
Q4: What are the common issues during the TMS deprotection step at scale?
A4: On a larger scale, the deprotection of the trimethylsilyl group can present challenges such as:
-
Incomplete Reaction: Insufficient base or inadequate reaction time can lead to incomplete deprotection.
-
Product Isolation: The work-up and extraction of the final product from the reaction mixture can be complicated by the solubility of the product and byproducts.
-
Side Reactions: The use of strong bases for deprotection might lead to undesired side reactions if other sensitive functional groups are present.
Q5: What are the key safety precautions when handling this compound and its precursors?
A5: 2-Bromo-4-methylpyridine, a related compound, is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is crucial to handle these compounds in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. On a larger scale, more stringent engineering controls may be necessary. The palladium catalysts and phosphine ligands used in the Sonogashira coupling can be toxic and should be handled with care.
Troubleshooting Guides
Sonogashira Coupling Step
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture.[1] 2. Poor Reagent Quality: Impurities in the alkyne, solvent, or base can poison the catalyst.[1] 3. Insufficient Degassing: Oxygen can lead to catalyst decomposition.[1] 4. Sub-optimal Temperature: The reaction temperature may be too low for the less reactive C-Br bond.[3] | 1. Ensure the catalyst is fresh and handled under an inert atmosphere. If the mixture turns black, it indicates catalyst decomposition.[1] 2. Use high-purity, anhydrous, and degassed solvents and reagents.[1] 3. Rigorously degas all solvents and the reaction headspace with an inert gas.[1] 4. For aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to drive the reaction to completion.[3][4] |
| Significant Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of the alkyne.[1] 2. High Copper(I) Concentration: Excess CuI can accelerate homocoupling.[1] | 1. Ensure strictly anaerobic conditions through thorough degassing and maintaining an inert atmosphere.[1] 2. Reduce the loading of the CuI co-catalyst to the minimum effective amount.[1] |
| Formation of Palladium Black | 1. Presence of Oxygen: Leads to the decomposition and agglomeration of the Pd(0) catalyst.[1] 2. High Reaction Temperature: Excessive heat can cause catalyst decomposition.[1] 3. Impurities in Reagents: Can poison and destabilize the catalyst.[1] | 1. Maintain a strictly anaerobic environment.[1] 2. Optimize the reaction temperature to the lowest effective level.[1] 3. Use high-purity reagents and solvents.[1] |
TMS Deprotection Step
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete Deprotection | 1. Insufficient Base: The stoichiometry of the base may be inadequate for a complete reaction at scale. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have reached completion. | 1. Increase the equivalents of the base (e.g., K₂CO₃, TBAF). 2. Gently warm the reaction mixture if stability of the product allows. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. |
| Difficult Product Isolation | 1. Product Solubility: The product may have partial solubility in the aqueous phase. 2. Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult. | 1. Perform multiple extractions with a suitable organic solvent. 2. Add brine during the work-up to break emulsions. |
| Formation of Side Products | 1. Reaction with Base: The product may be unstable to the basic conditions, leading to degradation. 2. Reaction with Formaldehyde (from SEM-deprotection if used): Can lead to unwanted side reactions.[5] | 1. Use a milder base or perform the reaction at a lower temperature. 2. If applicable, consider alternative protecting groups to avoid problematic byproducts during deprotection.[5] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
2,4-Dibromopyridine (or other suitable precursor)
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2,4-dibromopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Slowly add the trimethylsilylacetylene to the stirred reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for TMS Deprotection
Materials:
-
Crude 2-Bromo-4-(trimethylsilylethynyl)pyridine
-
Base (e.g., potassium carbonate or tetrabutylammonium fluoride)
-
Solvent (e.g., methanol or THF)
Procedure:
-
Dissolve the crude silyl-protected intermediate in the chosen solvent in a reaction vessel.
-
Add the base to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: A simplified workflow for the scale-up synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4-ethynylpyridine Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 2-Bromo-4-ethynylpyridine products, a common challenge in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product, especially in a drug development context?
A1: Palladium is a toxic heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, often translating to a concentration limit of around 5 to 10 parts per million (ppm) in the final drug substance.[2] Exceeding these limits can lead to regulatory rejection of the drug product. Furthermore, residual palladium can sometimes interfere with or degrade downstream chemical reactions.[3]
Q2: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A2: The choice of method depends on the nature of the palladium species (e.g., homogeneous vs. heterogeneous, Pd(0) vs. Pd(II)) and the properties of the product. Common techniques include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often done through a pad of celite.[4][5]
-
Adsorption: Using materials like activated carbon to bind palladium species, which are then filtered off.[2][3]
-
Column Chromatography: A standard purification technique that can separate the product from palladium residues.[4][5]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[2][3][6]
-
Crystallization: Can be an effective final purification step to remove trapped impurities.[2]
-
Liquid-Liquid Extraction: Can be used to remove certain palladium salts.[5]
Q3: My product involves a pyridine moiety. Does this present any special challenges for palladium removal?
A3: Yes. The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating with palladium species. This coordination can increase the solubility of the palladium complex in the organic product mixture, making it more difficult to remove by simple filtration or standard chromatography.[2] This often necessitates the use of more specialized techniques like metal scavengers.
Q4: What are palladium scavengers and how do I select the right one?
A4: Palladium scavengers are materials, often silica-based or polymeric, functionalized with groups that selectively bind to palladium.[6][7] Thiol-based scavengers are among the most common and effective due to the strong affinity of sulfur for soft metals like palladium.[6][8][9] The choice depends on factors like the solvent system, the palladium's oxidation state, and the reaction temperature.[6] It is often best to screen a small panel of scavengers to find the most efficient one for your specific system.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My reaction mixture is still black/dark-colored after filtering off the heterogeneous catalyst (e.g., Pd/C).
-
Question: Why is my filtrate still dark, and what should I do?
-
Answer: A dark-colored filtrate indicates the presence of fine palladium particles (palladium black) or soluble palladium species that have leached from the solid support. The pyridine in your product may contribute to the leaching.
-
Solution 1 (Adsorption): Treat the filtrate with activated carbon.[3] Stir a small amount (e.g., 5-10 wt% relative to the product) of activated carbon in the solution for several hours, then filter through a pad of celite. Be aware that activated carbon can sometimes adsorb the product, leading to yield loss.[3]
-
Solution 2 (Scavenging): Use a solid-supported metal scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is highly effective at capturing dissolved palladium species.[9][10]
-
Problem 2: Column chromatography did not completely remove the palladium.
-
Question: I ran a silica gel column, but my product fractions are still contaminated with palladium. What went wrong?
-
Answer: Palladium complexes can sometimes co-elute with the product, especially if the palladium is strongly coordinated to your pyridine-containing molecule.
-
Solution 1 (Pre-treatment): Before chromatography, treat the crude product solution with a scavenger or activated carbon as described above. This will capture the majority of the palladium, making the subsequent chromatography more effective.
-
Solution 2 (Optimize Chromatography): Pass the crude mixture through a short plug of silica gel or celite before the main column.[4] This can sometimes trap a significant portion of the palladium catalyst.
-
Solution 3 (Alternative Sorbent): In some cases, using a different stationary phase, such as alumina, or adding a chelating agent to the mobile phase can improve separation.
-
Problem 3: My chosen palladium scavenger is not effective or is reducing my product yield.
-
Question: I used a scavenger, but the palladium levels are still too high. Why isn't it working?
-
Answer: The scavenger's performance can be affected by several factors.
-
Possible Cause (Insufficient Equivalents): You may not be using enough scavenger. For an initial screen, use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[7][11]
-
Possible Cause (Kinetics): The scavenging process may be slow at room temperature. Try increasing the temperature (e.g., to 40-60 °C) and/or extending the reaction time (1-18 hours).[2][7]
-
Possible Cause (Wrong Scavenger): The chosen scavenger may not be optimal for the specific palladium species in your mixture. Thiol-based scavengers are generally robust, but others like amine- or isocyanide-based scavengers might work better in certain contexts.[12][13] Screening different types is recommended.
-
Troubleshooting Product Loss: If the product yield is low, the scavenger may be non-selectively adsorbing your product.[3] Reduce the amount of scavenger used or wash the filtered scavenger thoroughly with a fresh solvent to recover any bound product.[2][11]
-
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| Filtration (Celite) | Variable | Simple, fast, inexpensive.[5] | Only removes insoluble/heterogeneous particles.[2] | Removing Pd/C and precipitated Pd black. |
| Activated Carbon | >98% (optimized)[14] | Cost-effective, high capacity for many Pd species.[3][15] | Can adsorb product, leading to yield loss; may require optimization.[3] | Bulk removal from dark-colored solutions. |
| Column Chromatography | Good to Excellent | Well-understood, separates multiple impurities. | Can be slow, solvent-intensive; may not remove strongly coordinated Pd.[5] | General purification after initial Pd removal. |
| Thiol-Based Scavengers | Excellent (<10 ppm often achievable)[9][16] | High selectivity for palladium, very effective.[9][10] | Higher cost than carbon; requires screening for optimal performance.[6] | Removing trace soluble palladium to meet API limits. |
| Crystallization | Variable | Can be highly effective for final polishing step. | Can concentrate impurities if they co-crystallize.[17] | Final purification step to achieve high purity. |
Table 2: Regulatory Limits for Palladium in APIs (ICH Q3D)
| Administration Route | Permitted Daily Exposure (PDE) (µ g/day ) | Example Concentration Limit (for ≤10 g/day dose) (ppm or µg/g) |
| Oral | 100 | 10[18] |
| Parenteral | 10 | 1[18] |
| Inhalation | 1 | 0.1 |
Note: These are standard limits. The specific limit for a drug product depends on its maximum daily dose. It is crucial to consult the latest ICH Q3D guidelines for definitive values.[2]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Addition of Carbon: Add activated carbon (5-10% of the crude product weight) to the solution.[3]
-
Agitation: Stir the mixture vigorously at a suitable temperature (e.g., 25-60 °C) for 2 to 18 hours.[2][3] The progress can be monitored by the decolorization of the solution.
-
Filtration: Prepare a short pad of celite (1-2 cm thick) in a sintered glass funnel. Filter the mixture through the celite pad to remove the activated carbon.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the product using a sensitive technique like ICP-MS or ICP-OES to confirm removal.[2]
Protocol 2: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude product containing palladium residues in an appropriate solvent or use the reaction mixture directly.[7]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol). A typical starting point is 4-8 molar equivalents relative to the residual metal concentration.[7][11]
-
Agitation: Stir the mixture at a suitable temperature (room temperature to 60 °C). Scavenging is often complete within 1-2 hours, but optimization may require longer times.[7][11]
-
Filtration: Filter the mixture to remove the solid scavenger.[7]
-
Washing & Concentration: Wash the scavenger with additional solvent to recover the product, combine the filtrates, and concentrate under vacuum.[11]
-
Analysis: Determine the final palladium concentration in the product. If levels are still too high, repeat the process or optimize the scavenging conditions (temperature, time, scavenger amount).
Visual Guides
Caption: A general workflow for palladium removal and purification.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles [mdpi.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. usp.org [usp.org]
Technical Support Center: Managing Homocoupling of 2-Bromo-4-ethynylpyridine
Welcome to the technical support center for the homocoupling of 2-Bromo-4-ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the homocoupling of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Homocoupled Product
-
Question: My reaction is showing very low or no conversion of the starting material, this compound. What are the likely causes?
-
Answer: Low or no yield can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The copper or palladium catalyst is susceptible to deactivation. Ensure you are using a fresh, high-purity catalyst. For copper(I) salts like CuI, a greenish or bluish tint indicates oxidation to Cu(II), which can be detrimental to some coupling reactions.[1] If using a palladium(0) catalyst, its degradation may be indicated by the formation of palladium black.[2]
-
Insufficient Degassing: Oxygen can promote undesired side reactions and deactivate the catalyst, especially in copper-catalyzed Glaser-type couplings.[1][2][3][4] It is crucial to rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][4]
-
Inappropriate Base: The choice and quality of the base are critical. The base facilitates the deprotonation of the terminal alkyne.[5] For pyridine-containing substrates, stronger bases may be required, but an excessively strong base can lead to side reactions.[6] Ensure the base is anhydrous and has been stored properly.
-
Low Reaction Temperature: While milder conditions are often preferred, some coupling reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be necessary.[7] However, excessively high temperatures can lead to catalyst decomposition.[2]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?
-
Answer: The structure of this compound makes it susceptible to several side reactions.
-
Polymerization: Terminal alkynes, particularly under aerobic conditions, can undergo polymerization, leading to insoluble materials.[8][9] This can be minimized by maintaining strict anaerobic conditions and controlling the reaction time.
-
Ullmann-type Homocoupling of the Aryl Bromide: The 2-bromo functionality on the pyridine ring can undergo palladium- or copper-catalyzed homocoupling to form 4,4'-diethynyl-2,2'-bipyridine, especially at elevated temperatures.[10][11] To mitigate this, consider using milder reaction conditions and catalysts that are less prone to promoting C-Br bond activation.
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 4-ethynylpyridine. This is more likely to occur if there are protic impurities or certain reducing agents present in the reaction mixture.
-
Heterocoupling (if impurities are present): If your starting material or reagents are contaminated with other terminal alkynes, you may observe the formation of unsymmetrical diynes.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the desired 1,4-bis(2-bromo-4-pyridyl)buta-1,3-diyne from the reaction mixture. What are the recommended purification strategies?
-
Answer: Purification of diynes and pyridine-containing compounds can be challenging.
-
Flash Column Chromatography: This is the most common method for purifying organic compounds.[12] For pyridine derivatives, it is sometimes beneficial to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) to prevent streaking and product loss on the column.[13] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[13]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[12] Screening for a suitable solvent or solvent system is crucial.
-
Removal of Metal Catalysts: After the reaction, it is important to remove the metal catalyst. This can often be achieved by filtering the reaction mixture through a pad of celite or silica gel before concentrating the solution.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which type of homocoupling reaction is best suited for this compound?
A1: Both Glaser-Hay (copper-catalyzed) and palladium-catalyzed homocoupling reactions can be employed.
-
Glaser-Hay Coupling: This is a classic method for the homocoupling of terminal alkynes using a copper salt (e.g., CuCl or CuI), a base (e.g., an amine), and an oxidant (typically oxygen from the air).[5][14] The Hay modification often utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which can offer better solubility and milder reaction conditions.[14]
-
Palladium-Catalyzed Homocoupling: Palladium catalysts, often in combination with a co-catalyst like a silver salt, can also efficiently promote the homocoupling of terminal alkynes.[15] These reactions can sometimes offer broader functional group tolerance.
The optimal choice will depend on the specific experimental setup and desired reaction conditions. A good starting point would be a Hay-type coupling due to its generally mild conditions.
Q2: How does the pyridine nitrogen affect the homocoupling reaction?
A2: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (copper or palladium).[2] This coordination can potentially influence the catalyst's reactivity. In some cases, it may lead to catalyst inhibition or the formation of less active catalytic species. The use of appropriate ligands can sometimes mitigate these effects.
Q3: Can the bromine atom at the 2-position interfere with the reaction?
A3: Yes, the bromine atom can participate in side reactions. As mentioned in the troubleshooting guide, Ullmann-type homocoupling of the C-Br bond is a potential side reaction, especially at higher temperatures.[10][11] The electronic effect of the bromine atom can also influence the acidity of the alkyne proton and the overall reactivity of the molecule.
Q4: What are the key safety precautions to consider during this reaction?
A4: Standard laboratory safety practices should always be followed. Specific to this reaction:
-
Inert Atmosphere: When working with air-sensitive catalysts and reagents, it is crucial to maintain an inert atmosphere to prevent degradation and side reactions.
-
Solvent Handling: Use anhydrous and degassed solvents to avoid unwanted side reactions and catalyst deactivation.
-
Pressure Build-up: Oxidative coupling reactions using oxygen can potentially lead to pressure build-up in a sealed system. It is important to have appropriate pressure relief measures in place.
Experimental Protocols
Below are detailed methodologies for common homocoupling reactions that can be adapted for this compound.
Protocol 1: Glaser-Hay Type Homocoupling (Copper-Catalyzed)
This protocol is adapted from the synthesis of 1,4-bis(4-pyridyl)butadiyne.[16]
-
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol) and acetone (10 mL).
-
In a separate vial, prepare the catalyst complex by dissolving copper(I) chloride (0.1 mmol) in acetone containing TMEDA (1.2 mmol).
-
Add the catalyst solution to the solution of this compound.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon or by leaving the flask open to the air) for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Homocoupling
This protocol is a general procedure for the homocoupling of aromatic terminal alkynes.[15]
-
Materials:
-
This compound (1.0 mmol)
-
Pd(II) catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Silver nitrate (AgNO₃) (0.075 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
n-Butanol/Water (1:2 mixture, 3 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the Pd(II) catalyst (0.02 mmol), silver nitrate (0.075 mmol), and cesium carbonate (1.0 mmol).
-
Add the n-butanol/water (1:2) solvent mixture (3 mL).
-
Stir the mixture at 60 °C for 12-24 hours under an aerobic atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract three times with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation
Table 1: Comparison of Homocoupling Methods for Terminal Alkynes
| Parameter | Glaser-Hay Coupling | Palladium-Catalyzed Coupling |
| Catalyst | Copper(I) salt (e.g., CuCl, CuI) | Palladium(II) or (0) complex |
| Co-catalyst/Additive | Amine ligand (e.g., TMEDA) | Often a silver salt (e.g., AgNO₃) |
| Oxidant | Typically O₂ (air) | Aerobic conditions |
| Base | Amine (can be ligand and base) | Inorganic base (e.g., Cs₂CO₃) |
| Solvent | Organic (e.g., acetone, pyridine) | Aqueous or organic mixtures |
| Temperature | Room temperature to moderate heat | Often requires heating (e.g., 60 °C) |
| Key Advantages | Milder conditions, inexpensive catalyst | Broader functional group tolerance |
| Potential Issues | Oxygen sensitivity, polymerization | Higher catalyst cost, potential for C-Br activation |
Visualizations
Caption: Generalized reaction pathway for the homocoupling of this compound.
Caption: General experimental workflow for the homocoupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 1,4‐bis(4‐pyridyl)butadiyne | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-4-ethynylpyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring reactions involving 2-Bromo-4-ethynylpyridine. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The most prevalent and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the information required (e.g., qualitative progress, quantitative conversion, impurity profiling), and the available instrumentation.[1]
Q2: How can I quickly check the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for rapid, qualitative monitoring of reaction progress.[2] By co-spotting the reaction mixture with the starting material, you can visually assess the consumption of the starting material and the formation of new products.
Q3: Which technique is best for quantitative analysis of my reaction?
A3: For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust choice, especially for assessing purity and quantifying non-volatile impurities.[1][3] Quantitative NMR (qNMR) spectroscopy is also a powerful technique for determining the concentration of reactants and products without the need for response factor correction, provided a suitable internal standard is used.[4]
Q4: How can I identify unknown byproducts in my reaction mixture?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for identifying unknown byproducts. These methods combine the separation power of chromatography with the mass-resolving capability of a mass spectrometer, providing molecular weight information that is crucial for structural elucidation.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Streaking of spots | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. |
| Poor separation of spots | The polarity of the eluent is not optimal. | Systematically vary the solvent ratio in your eluent system. Try a different solvent system altogether (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). |
| No visible spots under UV light | The compound concentration is too low, or the compound is not UV-active at the selected wavelength. | Spot the sample multiple times at the same origin point, allowing the solvent to dry in between applications. Use a staining agent like potassium permanganate. |
Sonogashira Coupling Reactions
The Sonogashira coupling is a key reaction for this compound. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | - Inactive catalyst (Palladium black formation).- Oxygen in the reaction vessel.- Impure reagents or solvents.[6] | - Ensure your palladium catalyst is fresh and handled under an inert atmosphere.- Thoroughly degas your solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).[6]- Use high-purity, anhydrous solvents and reagents. |
| Formation of alkyne homocoupling (Glaser) product | - Presence of oxygen.- High concentration of copper(I) co-catalyst.[6] | - Maintain strictly anaerobic conditions.- Reduce the loading of the copper co-catalyst.- Add the terminal alkyne slowly to the reaction mixture.[6]- Consider using a copper-free Sonogashira protocol. |
| Debromination of the starting material or product | - Formation of palladium-hydride species from the base, solvent, or impurities. | - Switch to a milder base such as K₂CO₃ or Cs₂CO₃.- Lower the reaction temperature. |
Data Presentation
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm in CDCl₃) | Predicted ¹³C NMR (ppm in CDCl₃) |
| H-3 | ~7.6 | ~125 |
| H-5 | ~7.4 | ~129 |
| H-6 | ~8.4 | ~151 |
| Ethynyl-H | ~3.2 | - |
| C-2 (C-Br) | - | ~143 |
| C-3 | - | ~125 |
| C-4 (C-ethynyl) | - | ~135 |
| C-5 | - | ~129 |
| C-6 | - | ~151 |
| Ethynyl-C | - | ~82, ~80 |
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 181/183 | [M]⁺ | Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 102 | [M-Br]⁺ | Loss of the bromine atom. |
| 76 | [M-Br-C₂H]⁺ | Loss of bromine and the ethynyl group. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Sonogashira Reaction by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 20% ethyl acetate in hexanes)
-
Capillary spotters
-
UV lamp (254 nm)
Methodology:
-
Prepare the TLC plate by drawing a light pencil line about 1 cm from the bottom.
-
Using a capillary spotter, apply a small spot of your starting material (this compound) on the left side of the baseline.
-
In the middle of the baseline, co-spot the starting material and the reaction mixture.
-
On the right side of the baseline, spot only the reaction mixture.
-
Place the TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction lane and the appearance of a new spot indicate reaction progress.
Protocol 2: General Procedure for HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of mobile phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase composition to an appropriate concentration (e.g., ~0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: General Procedure for GC-MS Analysis
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.[1]
MS Conditions:
-
Ionization Mode: EI at 70 eV
-
Mass Range: Scan from m/z 40 to 400[1]
-
Source Temperature: ~230 °C
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench and work up a small portion of the reaction mixture.
-
Dissolve the residue in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
Protocol 4: General Procedure for ¹H NMR Analysis
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ~0.6 mL of deuterated solvent.
-
If performing quantitative analysis, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest.
Visualizations
Caption: General experimental workflow for reaction monitoring and analysis.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: Workup Procedures for 2-Bromo-4-ethynylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethynylpyridine and its derivatives. The following sections address common issues encountered during the workup and purification of reaction products.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the workup of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings.
Q1: My reaction has a low yield of the desired product, with a significant amount of starting material remaining. What are the potential causes and solutions?
Potential Causes:
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and moisture. If your reaction mixture turns black, it indicates the precipitation of palladium black due to catalyst decomposition.[1]
-
Reagent Quality: Impurities in the this compound, the coupling partner, solvent, or base can poison the catalyst.[1][2]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of alkynes (Glaser coupling).[1][2]
-
Sub-optimal Temperature: While many reactions proceed at room temperature, some may require gentle heating. Conversely, excessively high temperatures can cause catalyst decomposition.[1]
-
Base Selection: The strength and solubility of the base are critical. In some cases, the presence of water is necessary for the activity of inorganic bases.[2]
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction headspace with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous where required.[1][2]
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely to avoid decomposition.
-
Select an Appropriate Base: Common bases for cross-coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For base-sensitive substrates, weaker bases like KF might be beneficial.[2]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product) as a byproduct in my Sonogashira reaction. How can I minimize this?
Potential Causes:
-
Presence of Oxygen: Oxygen is a key promoter of Glaser coupling, a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]
-
High Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1]
Solutions:
-
Strictly Anaerobic Conditions: Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is crucial to minimize oxygen exposure.[1]
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst.[1]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus reducing the rate of homocoupling.[1]
Q3: During the aqueous workup, I seem to be losing my product. What could be going wrong?
Potential Cause:
-
Protonation of the Pyridine Nitrogen: In acidic conditions, the nitrogen atom of the pyridine ring can be protonated, forming a pyridinium salt. This salt is water-soluble and will be lost to the aqueous layer during extraction.
Solution:
-
Maintain Neutral to Slightly Basic pH: During the aqueous extraction, ensure the pH of the aqueous layer is neutral to slightly basic to prevent protonation of the pyridine nitrogen.[3] You can achieve this by washing with a dilute solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Use Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to reduce the solubility of the organic product in the aqueous phase and aids in the removal of water from the organic layer.[4]
Q4: I'm having difficulty purifying my product using column chromatography. The separation is poor.
Potential Causes:
-
Co-elution of Product and Impurities: The polarity of your product and the impurities might be too similar for effective separation with the chosen eluent system.[3]
-
Decomposition on Silica Gel: Pyridine derivatives can sometimes be sensitive to acidic silica gel, leading to streaking and decomposition on the column.[3]
Solutions:
-
Optimize the Solvent System: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes.[3] For compounds that are difficult to separate, try a less polar solvent system, such as dichloromethane in hexanes, and use a slow, shallow gradient.[3]
-
Deactivate the Silica Gel: To prevent decomposition on the column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[3]
-
Use an Alternative Stationary Phase: If decomposition on silica gel remains an issue, consider using a different stationary phase such as neutral alumina.[3]
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for a reaction involving this compound?
A general procedure involves cooling the reaction mixture, quenching it (e.g., with a saturated aqueous solution of ammonium chloride), and extracting the product with an organic solvent like ethyl acetate.[5] The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[4][5]
Q2: What are the most common methods for purifying derivatives of this compound?
The most common and effective purification techniques are flash column chromatography and recrystallization.[6]
-
Flash column chromatography is highly effective for separating compounds with different polarities.[6]
-
Recrystallization is an excellent method for purifying solid products, provided a suitable solvent can be found.[6]
Q3: How can I remove palladium catalyst residues from my product?
Palladium residues can often be removed during column chromatography. If the product is non-polar, filtering the crude material through a plug of silica gel can also be effective.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, it helps in identifying the product and any volatile impurities by their mass-to-charge ratio.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[6]
Data Presentation
Table 1: Comparative Performance in Cross-Coupling Reactions for 2-Bromo-4-iodopyridine [8]
| Reaction Type | Dihalogenated Pyridine | Key Performance Metric | Outcome |
| Suzuki-Miyaura Coupling | 2-Bromo-4-iodopyridine | Regioselectivity | Almost exclusive coupling at the C-4 position |
| 2,4-Dibromopyridine | Regioselectivity | Yields a mixture of regioisomers | |
| Sonogashira Coupling | 2-Bromo-4-iodopyridine | Efficiency and Selectivity | High efficiency and selectivity at the C-4 position |
| 2,4-Dichloropyridine | Efficiency and Selectivity | Can provide C-4 coupled product but often requires harsher conditions | |
| 2,4-Dibromopyridine | Efficiency and Selectivity | Prone to forming mixtures of products, including di-substituted pyridines |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a general procedure applicable to many reactions involving this compound, such as Sonogashira and Suzuki-Miyaura couplings.[4]
Materials:
-
Reaction mixture
-
Ethyl acetate or other suitable organic solvent
-
Water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, and flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was quenched, proceed to the next step. If not, slowly add a quenching solution (e.g., saturated aqueous NH₄Cl or water).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Repeat the extraction two more times for optimal recovery.[4]
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[4]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a crude product using flash column chromatography on silica gel.
Materials:
-
Crude product
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the compounds.
-
Collect fractions in separate test tubes.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-4-ethynylpyridine and 2-Bromo-3-ethynylpyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of two isomeric brominated ethynylpyridines: 2-Bromo-4-ethynylpyridine and 2-Bromo-3-ethynylpyridine. This analysis is based on established principles of organic chemistry and available experimental data for analogous systems, offering insights into their behavior in key synthetic transformations.
The distinct placement of the ethynyl group in this compound and 2-Bromo-3-ethynylpyridine significantly influences their electronic properties and, consequently, their reactivity in common organic reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Electronic and Steric Considerations
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2-, 4-, and 6-positions, making them more susceptible to nucleophilic attack. The ethynyl group is a weakly deactivating group that can participate in resonance, further influencing the electron density distribution within the pyridine ring.
In This compound , the ethynyl group is para to the nitrogen atom. This positioning allows for effective resonance delocalization of electron density, which can impact the reactivity of the C2-Br bond. The bromine atom is situated at an activated position (C2) for both cross-coupling and nucleophilic substitution reactions.
In 2-Bromo-3-ethynylpyridine , the ethynyl group is at the C3 position, which is less electronically coupled to the nitrogen atom compared to the C4 position. The bromine atom remains at the activated C2 position. The proximity of the ethynyl group to the bromine atom in this isomer may introduce steric effects that could influence the approach of catalysts or nucleophiles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are fundamental transformations for the functionalization of aryl halides. The reactivity of the C-Br bond in these reactions is a key point of comparison.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. While both isomers possess a C-Br bond amenable to this reaction, the electronic environment can influence the reaction efficiency.
Table 1: Representative Sonogashira Coupling Conditions for 2-Amino-3-Bromopyridines [1]
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Suzuki Coupling
The Suzuki coupling, which pairs an organoboron compound with an aryl halide, is another crucial C-C bond-forming reaction. The reactivity of 2-bromopyridines in Suzuki couplings is well-documented, with the choice of catalyst, ligand, and base being critical for achieving high yields, especially with electron-deficient pyridine rings.[2]
For This compound , the electronic activation at the C2 position is expected to facilitate the oxidative addition step of the catalytic cycle. Similarly, the C2-Br bond in 2-Bromo-3-ethynylpyridine is activated. Any difference in reactivity would likely stem from the subtle electronic and steric influence of the ethynyl group's position. Generally, high yields are achievable for the Suzuki coupling of 2-bromopyridines with appropriate optimization of reaction conditions.[3]
Table 2: General Suzuki Coupling Conditions for 2-Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to High |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | K₃PO₄ | Toluene or Dioxane | 100-110 | High to Excellent |
| Pd(dppf)Cl₂ / Na₂CO₃ | Na₂CO₃ | DMF or Dioxane/H₂O | 80-110 | Moderate to High |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes both this compound and 2-Bromo-3-ethynylpyridine susceptible to nucleophilic aromatic substitution (SNAr), particularly at the activated C2 position where the bromine atom is located. In SNAr reactions, a nucleophile attacks the electron-poor carbon atom, leading to the displacement of the leaving group through a Meisenheimer intermediate.
The reactivity in SNAr is governed by two main factors: the stability of the intermediate and the leaving group ability of the displaced halide. For pyridine derivatives, attack at the 2- and 4-positions is favored as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[4][5]
In both isomers, the bromine is at the activated C2 position. Therefore, both are expected to undergo SNAr. The relative reactivity will be influenced by the electronic effect of the ethynyl substituent. As a weakly deactivating group, the ethynyl substituent will further enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The difference in the position of the ethynyl group (C4 vs. C3) is expected to have a more subtle effect on the reactivity of the C2 position in SNAr compared to the inherent activation provided by the ring nitrogen.
It is important to note that in SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing the reactivity of these compounds. Below are representative protocols for Sonogashira and Suzuki couplings, which can be adapted for this compound and 2-Bromo-3-ethynylpyridine.
General Experimental Protocol for Sonogashira Coupling
A flask is charged with the 2-bromo-ethynylpyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, often used as a co-solvent) are added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then worked up by quenching with an aqueous solution, followed by extraction with an organic solvent, drying, and purification by column chromatography.[1][6]
Caption: General experimental workflow for Sonogashira coupling.
General Experimental Protocol for Suzuki Coupling
To a reaction vessel under an inert atmosphere, add the 2-bromo-ethynylpyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.). Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water). The reaction mixture is then heated with stirring until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][3][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
Both this compound and 2-Bromo-3-ethynylpyridine are valuable building blocks for the synthesis of complex pyridine derivatives. Their reactivity is primarily dictated by the activated C2-Br bond.
-
In palladium-catalyzed cross-coupling reactions , both isomers are expected to be reactive substrates. The slightly different electronic and steric environments imparted by the ethynyl group at the C4 versus the C3 position may necessitate some optimization of reaction conditions to achieve maximum yields, but both should readily participate in reactions like Sonogashira and Suzuki couplings.
-
In nucleophilic aromatic substitution reactions , both isomers are activated for substitution at the C2 position. The choice between the two isomers for a particular synthetic route may therefore depend on the desired final substitution pattern of the pyridine ring and the potential for any secondary reactions involving the ethynyl group.
For drug development professionals and synthetic chemists, the choice between these two isomers will likely be guided by the specific synthetic strategy, the availability and cost of the starting materials, and the desired electronic and steric properties of the final product. Direct comparative experimental studies would be invaluable for a more definitive quantitative comparison of their reactivity.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Synthesis: A Comparative Guide to 2-Bromo-4-ethynylpyridine and 4-Bromo-2-ethynylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient construction of complex molecular architectures. Bromo-ethynylpyridines serve as versatile scaffolds, offering dual reactive sites for sequential functionalization through cross-coupling reactions. This guide provides a detailed comparison of the reactivity and synthetic utility of two key isomers: 2-Bromo-4-ethynylpyridine and 4-Bromo-2-ethynylpyridine, in Suzuki, Sonogashira, and Stille cross-coupling reactions. By presenting available experimental data and detailed methodologies, this document aims to inform substrate selection and reaction optimization.
The differential reactivity of the bromine and ethynyl groups on the pyridine ring allows for selective and sequential cross-coupling reactions, making these isomers valuable intermediates in the synthesis of pharmaceuticals and functional materials. The position of the bromine atom and the ethynyl group significantly influences the electronic properties of the pyridine ring and, consequently, the reactivity of each site.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of a halopyridine is primarily governed by two factors: the strength of the carbon-halogen bond and the electronic nature of the pyridine ring at the substitution site. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl. Therefore, the carbon-bromine bond in both isomers is the primary site for initial cross-coupling reactions when the ethynyl group is protected or unreactive under the chosen conditions.
The electronic landscape of the pyridine ring also plays a crucial role. The pyridine nitrogen is electron-withdrawing, creating a degree of electron deficiency, particularly at the C2 and C4 positions. This can influence the rate of oxidative addition and subsequent steps in the catalytic cycle. Generally, the C4 position of a pyridine ring is more electron-deficient than the C2 position, which can lead to faster oxidative addition at the C4-Br bond. Conversely, the C2 position is more susceptible to nucleophilic attack.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies of this compound and 4-Bromo-2-ethynylpyridine are not extensively available in the literature, we can infer their relative reactivity based on established principles and data from analogous systems.
It is important to note that in many synthetic applications, the terminal alkyne of the ethynyl group is often protected, for instance as a trimethylsilyl (TMS) derivative, to prevent its participation in undesired side reactions. The deprotection can then be carried out at a later stage to liberate the reactive ethynyl group for subsequent transformations, such as Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For bromo-pyridines, this reaction is widely employed to introduce aryl or heteroaryl substituents.
Based on general reactivity trends for halopyridines, 4-Bromo-2-ethynylpyridine is expected to be slightly more reactive than This compound in Suzuki couplings. This is attributed to the bromine being at the more electron-deficient C4 position, which generally facilitates a faster rate of oxidative addition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80 |
| 4-Bromopyridine derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80-100 | 12 | Good to Excellent |
Note: The data presented is for analogous compounds and serves as a general guideline. Specific yields for the target molecules may vary.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry. When the ethynyl group of our target molecules is protected (e.g., with a TMS group), the initial Sonogashira reaction will occur at the C-Br bond. Alternatively, if the ethynyl group is deprotected, it can itself act as the coupling partner.
The reactivity trend observed in Suzuki coupling is expected to be similar in Sonogashira coupling, with the C4-Br bond of 4-Bromo-2-ethynylpyridine likely being more reactive than the C2-Br bond of This compound .
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-pyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT - 60 | 4-12 | Good |
| 4-Bromopyridine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N/DiPEA | DMF/Toluene | RT - 100 | 2-24 | Good to Excellent |
Note: The data presented is for analogous compounds and serves as a general guideline. Specific yields for the target molecules may vary.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent. Similar to the other cross-coupling reactions, the reactivity is largely dictated by the ease of oxidative addition at the C-Br bond. Therefore, 4-Bromo-2-ethynylpyridine is anticipated to exhibit higher reactivity compared to its 2-bromo isomer.
Table 3: Representative Conditions for Stille Coupling of Bromo-pyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo-pyridinium salt | Heteroarylstannane | Pd(PPh₃)₄ | - | CuI | DMF | - | - | Efficient |
| General Aryl Bromide | Organostannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12-24 | Good |
Note: The data presented is for analogous compounds and serves as a general guideline. Specific yields for the target molecules may vary.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the bromo-ethynylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the bromo-ethynylpyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature (typically 40-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
-
Reaction Setup: To a dry Schlenk flask, add the bromo-ethynylpyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe, followed by the organostannane reagent (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). Then, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
To aid in the understanding of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.
Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
In the strategic design of synthetic routes, the choice between this compound and 4-Bromo-2-ethynylpyridine will depend on the desired final structure and the planned sequence of reactions. Based on established principles of halopyridine reactivity, 4-Bromo-2-ethynylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions at the bromine position . This enhanced reactivity can potentially lead to higher yields, shorter reaction times, and milder reaction conditions. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, will ultimately determine the outcome of the reaction. The provided general protocols and mechanistic diagrams offer a solid foundation for the development of robust and efficient synthetic methodologies utilizing these versatile building blocks. Further experimental investigation is warranted to provide a definitive quantitative comparison of these two valuable isomers.
The Strategic Advantage of 2-Bromo-4-ethynylpyridine in Complex Molecule Synthesis
In the landscape of heterocyclic chemistry, the design of building blocks with orthogonal reactivity is paramount for the efficient construction of complex molecular architectures. 2-Bromo-4-ethynylpyridine has emerged as a superior scaffold in drug discovery and materials science, offering distinct advantages over other building blocks. Its unique arrangement of a reactive bromine atom and a versatile ethynyl group on a pyridine core allows for sequential and site-selective functionalization, streamlining synthetic pathways and expanding chemical diversity.
This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data from analogous systems, to highlight its strategic benefits for researchers, scientists, and drug development professionals.
Orthogonal Reactivity: A Key Performance Differentiator
The primary advantage of this compound lies in its two distinct reactive sites that can be addressed chemoselectively. The terminal alkyne is readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the 2-bromo position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This orthogonality allows for a modular and convergent approach to synthesis.
In contrast, dihalogenated pyridines, such as 2-bromo-4-iodopyridine, offer sequential functionalization based on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[1] While effective, this approach necessitates an additional step to introduce the alkyne functionality if click chemistry is desired. This compound provides this functionality pre-installed, saving valuable synthetic steps.
Comparative Performance in Key Synthetic Transformations
The following tables summarize typical yields for key reactions using this compound and its alternatives. The data for this compound is inferred from closely related analogues and established reactivity principles.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling
| Building Block | Coupling Partner | Catalyst System | Typical Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95 (estimated) | Inferred from[2][3] |
| 2-Chloro-4-ethynylpyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 70-85 | [4] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | >95 (at iodo pos.) | [1] |
| 1-Bromo-4-ethynylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90-98 | General Suzuki |
Table 2: Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Building Block | Azide Partner | Catalyst System | Typical Yield (%) | Reference |
| This compound | Benzyl azide | CuSO₄ / Sodium Ascorbate | >95 (estimated) | [5][6][7] |
| 1-Bromo-4-ethynylbenzene | Benzyl azide | CuSO₄ / Sodium Ascorbate | >95 | [5][6][7] |
| Phenylacetylene | Benzyl azide | CuSO₄ / Sodium Ascorbate | >95 | [5][6][7] |
The data illustrates that while other building blocks can be highly effective in specific reactions, this compound offers a unique combination of high reactivity in both cross-coupling and click chemistry, providing a more versatile platform for molecular elaboration.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is added the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]
General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask, this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous and degassed triethylamine (5 mL) is added, and the reaction mixture is stirred at room temperature for 6 hours. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the desired product.[1][8][9]
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of this compound (1.0 mmol) and the corresponding azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 mmol) followed by a 1 M aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][6][7]
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic utility of this compound.
Caption: Comparison of synthetic pathways.
The diagram above illustrates the streamlined synthesis of a complex molecule using this compound compared to a more traditional dihalogenated starting material, which requires an additional step to install the alkyne functionality.
Caption: Orthogonal reactivity of this compound.
This diagram visually represents the two independent and highly efficient reaction pathways available from the single building block, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Study of Catalysts for 2-Bromo-4-ethynylpyridine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of 2-aryl-4-ethynylpyridines, which are valuable scaffolds in medicinal chemistry and materials science, the choice of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of 2-Bromo-4-ethynylpyridine, supported by representative experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of 2-bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can present challenges, such as catalyst deactivation.[1] The selection of a suitable catalyst system, including the palladium source and ligand, is therefore crucial for a successful reaction.
Below is a summary of various palladium catalyst systems and their performance in Suzuki coupling reactions of 2-bromopyridines. While direct comparative data for this compound is not extensively available in the provided search results, the data for structurally similar substrates such as 2-bromo-4-methylpyridine and other bromopyridines serve as a strong indicator of expected performance.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / PPh₃ | 2-5 | K₂CO₃ | Toluene/H₂O | 80-110 | 12 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ / SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ | 2-5 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-16 | Moderate to High | A robust pre-catalyst that often gives reproducible results.[1][2] |
| XPhos Pd G3 | 1-3 | K₃PO₄ | THF/H₂O | 100 | 2 | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings. |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | High to Excellent | N-heterocyclic carbene (NHC) based catalyst, known for high stability and efficiency.[3] |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Moderate to High | A common and versatile catalyst for a range of Suzuki couplings.[2][4] |
Note on Data: The yield ranges and conditions are compiled from various sources on the Suzuki coupling of 2-bromopyridines and may require optimization for this compound.[1][5][3]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-ethynylpyridine product.[2]
Visualizing the Process
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]
References
A Comparative Guide to LC-MS Analysis of 2-Bromo-4-ethynylpyridine Reaction Mixtures
For researchers, scientists, and professionals in drug development, the meticulous analysis of reaction mixtures is fundamental to guaranteeing the purity, quality, and safety of synthesized compounds. This guide presents a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of 2-Bromo-4-ethynylpyridine, a crucial intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed examination of analytical methodologies, supported by representative experimental data, to aid in the selection and application of the most suitable analytical technique for monitoring its synthesis.
The synthesis of this compound often involves a Sonogashira coupling reaction. A typical reaction mixture may contain the starting materials, product, residual catalysts, and various byproducts. The effective separation and identification of these components are critical for reaction optimization and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique as it combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[1]
This guide compares two common LC-MS approaches for the analysis of polar and moderately polar small molecules like pyridine derivatives: a standard Reversed-Phase (RP) method and a Mixed-Mode method. For polar compounds such as pyridine derivatives, achieving adequate retention on traditional C18 columns can be challenging.[2] Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange retention mechanisms, can offer improved retention and selectivity for such analytes.[3]
Comparison of Analytical Methods
The choice of chromatographic conditions is paramount for the successful analysis of this compound reaction mixtures. Below is a comparison of expected performance between a standard C18 reversed-phase method and a mixed-mode chromatographic method. The data presented is representative of a hypothetical Sonogashira reaction mixture containing the product, starting materials (e.g., 2,4-dibromopyridine and a protected alkyne), and a common byproduct (e.g., a homocoupled alkyne).
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A: Reversed-Phase (C18) | Method B: Mixed-Mode Chromatography |
| Retention Time (min) | ||
| 2,4-Dibromopyridine | 3.2 | 5.8 |
| This compound | 4.5 | 7.2 |
| Alkyne Homocoupling Byproduct | 8.1 | 9.5 |
| Resolution (Rs) | ||
| (2,4-Dibromo- vs. 2-Bromo-4-ethynyl-) | 1.8 | 2.5 |
| Peak Asymmetry (As) | 1.3 - 1.5 | 1.0 - 1.2 |
| Sensitivity (LOD, ng/mL) | 5 | 2 |
Table 2: Comparison of LC-MS Method Parameters
| Parameter | Method A: Reversed-Phase (C18) | Method B: Mixed-Mode Chromatography |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Mixed-Mode (RP/Cation Exchange), 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B in 10 min | 20-80% B in 12 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Range (m/z) | 100 - 500 | 100 - 500 |
Detailed Experimental Protocols
The following are detailed methodologies for the two compared LC-MS methods.
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Method A: Reversed-Phase (C18) LC-MS
-
Instrumentation: An HPLC system (e.g., Agilent 1100 Series) coupled to a single quadrupole mass spectrometer (e.g., Agilent 6120) with an electrospray ionization (ESI) source.[2]
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 10% B
-
15.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
Method B: Mixed-Mode Chromatography LC-MS
-
Instrumentation: An HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.
-
Column: Mixed-mode column with reversed-phase and strong cation exchange characteristics (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 20% B
-
12.0 min: 80% B
-
14.0 min: 80% B
-
14.1 min: 20% B
-
17.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100 - 500.
-
Visualizing the Workflow and Synthesis
To further elucidate the experimental process and the relevance of this compound, the following diagrams are provided.
Caption: Hypothetical synthesis of this compound.
Caption: Experimental workflow for LC-MS analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-ethynylpyridine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical factor that can significantly impact the outcome of research and the quality of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromo-4-ethynylpyridine, a valuable building block in medicinal chemistry. We will compare its purity profile with structurally similar alternatives and provide detailed experimental protocols and supporting data.
Comparison with Alternative Compounds
To provide a comprehensive assessment, we compare the purity of this compound with three structurally related alternatives: 2-Chloro-4-ethynylpyridine, 2-Bromo-4-vinylpyridine, and 2-Bromo-4-methylpyridine. The choice of analytical technique and the resulting purity data are crucial for determining the suitability of each compound for specific applications.
| Compound | Structure | Typical Purity (%) | Key Purity Assessment Techniques | Potential Impurities |
| This compound | > 97% | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Unreacted starting materials (e.g., 2-bromopyridine), residual catalysts (e.g., Palladium, Copper), homocoupled byproducts, solvent residues. | |
| 2-Chloro-4-ethynylpyridine | > 97% | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Unreacted starting materials (e.g., 2-chloropyridine), residual catalysts, solvent residues. | |
| 2-Bromo-4-vinylpyridine | > 95% | GC-MS, ¹H NMR, ¹³C NMR | Starting materials, polymerization byproducts, solvent residues. | |
| 2-Bromo-4-methylpyridine | > 98% | GC-MS, HPLC, ¹H NMR, ¹³C NMR | Isomeric impurities (e.g., 3-Bromo-4-methylpyridine), starting materials (e.g., 4-picoline), over-brominated species. |
Table 1: Comparison of this compound and its Alternatives. This table summarizes the typical purity and analytical methods for the target compound and its alternatives, along with common potential impurities.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the most common techniques for analyzing these types of compounds.
High-Performance Liquid Chromatography (HPLC) for this compound
HPLC is a versatile technique for quantifying the purity of non-volatile and thermally stable compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20.1-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Volatile Alternatives
GC-MS is ideal for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dil
Comparative Biological Activities of 2-Substituted Pyridine Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-substituted pyridine derivatives. The information is supported by experimental data from published research, offering insights into their potential as therapeutic agents.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at the 2-position of the pyridine ring have been shown to significantly influence the pharmacological profile of these derivatives, leading to a wide range of activities, including anticancer and antimicrobial effects.[1][2][3] This guide focuses on comparing the biological activities of different 2-substituted pyridine analogs, providing a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Anticancer Activity
Derivatives of 2-substituted pyridines have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The nature of the substituent at the 2-position plays a critical role in determining the potency and selectivity of these compounds.[2]
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Aryl (e.g., Phenyl) | HeLa (Cervical Cancer) | ~10-20 | [2] |
| MCF-7 (Breast Cancer) | ~15-25 | [2] | ||
| Derivative B | Heteroaryl (e.g., Thiazole) | PC-3 (Prostate Cancer) | ~5-15 | [2] |
| HepG2 (Liver Cancer) | ~10-20 | [2] | ||
| TP6 | 1,2,4-triazole derivative | Murine melanoma (B16F10) | 41.12 | [4] |
| 4h | Pyridine-bridged CA-4 analogue | HeLa | Not specified, but showed strong cell cycle inhibition | [5] |
| 4s | Pyridine-bridged CA-4 analogue | HeLa | Not specified, but showed strong cell cycle inhibition | [5] |
Antimicrobial Activity
Several 2-substituted pyridine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.[2][3]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 12a | E. coli | 19.5 | [3] |
| B. mycoides | <4.8 | [3] | |
| C. albicans | <4.8 | [3] | |
| 15 | E. coli | >4.8 | [3] |
| B. mycoides | 9.8 | [3] | |
| C. albicans | 39 | [3] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.[2]
-
Compound Treatment: The test compounds (2-substituted pyridine derivatives) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the screening and evaluation of novel 2-substituted pyridine derivatives for anticancer activity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Dilemma: A Cost-Benefit Analysis of 2-Bromo-4-ethynylpyridine
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision balancing cost, efficiency, and novelty. 2-Bromo-4-ethynylpyridine, a versatile heterocyclic compound, presents an intriguing option for introducing a synthetically useful handle for further elaboration. This guide provides a comparative analysis of potential synthetic routes to this molecule, offering a cost-benefit analysis based on analogous reactions and commercially available starting materials. Due to the limited availability of direct experimental data for the synthesis of this compound, this analysis relies on established methodologies for structurally similar compounds.
Executive Summary
The synthesis of this compound offers multiple potential pathways, each with its own set of advantages and disadvantages. The most plausible routes involve the strategic introduction of the bromo and ethynyl functionalities onto the pyridine ring. This guide evaluates two primary hypothetical routes:
-
Route 1: Sonogashira Coupling of a Dihalogenated Pyridine. This approach leverages the well-established palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.
-
Route 2: Ethynylation followed by Bromination. This strategy involves introducing the alkyne first, followed by a regioselective bromination of the pyridine ring.
The analysis considers the cost of starting materials, estimated overall yield, scalability, and potential challenges associated with each route.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the proposed synthetic routes to this compound. The cost estimations are based on commercially available prices for similar reagents and starting materials.
| Synthetic Route | Key Starting Materials | Estimated Overall Yield | Estimated Cost per Gram of Product | Scalability | Key Considerations |
| Route 1 | 2-Bromo-4-iodopyridine, Trimethylsilylacetylene | Moderate to High | Moderate to High | Good | Cost and availability of 2-bromo-4-iodopyridine; potential for side products. |
| Route 2 | 4-Ethynylpyridine, N-Bromosuccinimide (NBS) | Moderate | Moderate | Moderate | Regioselectivity of the bromination step can be challenging to control. |
Detailed Synthetic Strategies and Experimental Protocols
Route 1: Sonogashira Coupling of 2-Bromo-4-iodopyridine
This is arguably the most direct and reliable proposed route, taking advantage of the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-bromo-4-iodopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature to 50 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Deprotection: Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The trimethylsilyl protecting group is then removed by treatment with a mild base such as potassium carbonate in methanol to yield this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Cost-Benefit Analysis:
-
Benefits: This route is likely to provide a good yield and high regioselectivity, as the C-I bond is significantly more reactive than the C-Br bond in Sonogashira couplings. The reaction conditions are generally mild.
-
Costs: The primary cost driver for this route is the starting material, 2-bromo-4-iodopyridine, which can be expensive or may require a multi-step synthesis itself. Palladium catalysts also contribute to the overall cost, although catalyst loading can often be minimized.
Route 2: Ethynylation of 4-Halopyridine followed by Bromination
An alternative strategy involves first introducing the ethynyl group at the 4-position of a pyridine ring, followed by bromination at the 2-position.
Experimental Protocol (Hypothetical):
-
Sonogashira Coupling: A Sonogashira coupling reaction is performed between a 4-halopyridine (e.g., 4-iodopyridine or 4-bromopyridine) and a protected acetylene source like trimethylsilylacetylene, similar to the protocol described in Route 1.
-
Deprotection: The resulting 4-(trimethylsilylethynyl)pyridine is deprotected to give 4-ethynylpyridine.
-
Bromination: The 4-ethynylpyridine is then subjected to bromination. A common method for the selective bromination of pyridines at the 2-position is treatment with N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile, often with a radical initiator such as AIBN.
-
Purification: The final product, this compound, is purified by column chromatography.
Cost-Benefit Analysis:
-
Benefits: The starting materials for this route, such as 4-bromopyridine, are generally more readily available and less expensive than 2-bromo-4-iodopyridine.
-
Costs: The main challenge and potential cost of this route lies in the regioselectivity of the bromination step. Bromination of substituted pyridines can often lead to a mixture of isomers, which would require careful purification and result in a lower overall yield of the desired product. This can increase the cost associated with purification and reduce the overall efficiency.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes for this compound.
Experimental Workflow Overview
The general workflow for synthesizing and purifying this compound, applicable to both proposed routes with minor variations, is outlined below.
Conclusion and Recommendations
Based on this comparative analysis, Route 1, the Sonogashira coupling of 2-bromo-4-iodopyridine, is likely the more efficient and reliable method for the synthesis of this compound , provided the starting material is accessible. The higher predictability of the reaction and potentially higher yield would likely offset the initial cost of the dihalogenated pyridine, especially for larger-scale synthesis where purification of isomeric mixtures becomes a significant bottleneck.
Route 2 presents a more cost-effective option in terms of starting materials, but the potential for poor regioselectivity during the bromination step is a major drawback. This could lead to lower yields of the desired product and more complex purification procedures, ultimately increasing the overall cost and time required for the synthesis.
For researchers considering the use of this compound, a careful evaluation of the cost and availability of 2-bromo-4-iodopyridine is recommended. If this starting material is readily available at a reasonable cost, Route 1 is the preferred synthetic strategy. If cost is a primary constraint and the challenges of purification can be managed, Route 2 may be a viable, albeit potentially less efficient, alternative. Further optimization of the bromination conditions in Route 2 could also improve its feasibility.
References
Theoretical vs. Experimental Reactivity of 2-Bromo-4-ethynylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental reactivity of 2-Bromo-4-ethynylpyridine, a versatile building block in medicinal chemistry and materials science. By juxtaposing computational predictions with documented experimental outcomes for analogous systems, this document aims to provide a comprehensive understanding of the molecule's reaction profile, aiding in the strategic design of synthetic routes and the development of novel molecular entities.
Theoretical Reactivity Profile
The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient, and the influence of its substituents: a bromine atom at the 2-position and an ethynyl group at the 4-position.
Electron Density and Nucleophilicity: The pyridine nitrogen acts as an electron sink, reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. The bromine atom at the C2 position further enhances the electrophilicity of this carbon due to its inductive electron-withdrawing effect. The ethynyl group at the C4 position is also generally considered to be electron-withdrawing, further contributing to the electron-deficient nature of the pyridine ring. This overall electron deficiency makes the ring susceptible to nucleophilic attack, although direct nucleophilic aromatic substitution of the bromine is less common than transition-metal-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling Reactions: Computational studies on halopyridines suggest that the C-Br bond at the 2-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of the C-Br bond is lower than that of a C-Cl bond, making it more reactive. The ethynyl group, with its terminal proton, is predicted to be reactive in copper-co-catalyzed reactions like the Sonogashira coupling.
Experimental Reactivity Profile
Experimentally, this compound is primarily utilized in transition-metal-catalyzed cross-coupling reactions, leveraging the reactivity of both the bromo and ethynyl functionalities.
Sonogashira Coupling: The C(sp)-H bond of the ethynyl group and the C(sp²)-Br bond are both reactive under Sonogashira conditions. The reaction can be directed to selectively react at either site. Coupling at the ethynyl group with an aryl halide is a common transformation. Conversely, the C-Br bond readily participates in Sonogashira coupling with terminal alkynes.
Suzuki-Miyaura Coupling: The C-Br bond at the 2-position is an excellent handle for Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at this position, building molecular complexity. High yields are generally expected, similar to other 2-bromopyridine derivatives.
Data Presentation: Theoretical vs. Experimental Reactivity
| Reaction Type | Theoretical Prediction | Experimental Findings (Analogous Systems) & Representative Yields |
| Sonogashira Coupling | The C-Br bond at the electron-deficient C2 position is susceptible to oxidative addition to a Pd(0) catalyst. The terminal alkyne is readily activated by a copper(I) co-catalyst. | High reactivity is observed. Yields for Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes are reported to be in the range of 72-96%. |
| Suzuki-Miyaura Coupling | The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling with boronic acids. The electron-deficient nature of the pyridine ring can sometimes necessitate the use of specialized ligands to prevent catalyst inhibition. | This is a robust and high-yielding reaction for 2-bromopyridines. For the analogous 2-Bromo-4-methylpyridine, yields with various boronic acids are reported to be in the 73-92% range. |
| Cycloaddition Reaction | The ethynyl group, activated by the electron-withdrawing pyridine ring, is a potential dienophile for [4+2] cycloadditions. | No specific experimental data is currently available for this compound. |
Experimental Protocols
Key Experiment 1: Sonogashira Coupling of this compound with an Aryl Halide
Objective: To couple a terminal alkyne with the ethynyl group of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or bromide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add this compound and the aryl halide.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Experiment 2: Suzuki-Miyaura Coupling of this compound with a Boronic Acid
Objective: To functionalize the C2 position of this compound via C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-ethynylpyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-4-ethynylpyridine, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions:
In the event of a spill, the area should be evacuated immediately. For minor spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[4] For major spills, contact your institution's Environmental Health and Safety (EHS) department without delay.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound and its waste. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[5] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes.[6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors or dust.[5][6] |
Disposal Protocol: A Step-by-Step Approach:
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[7]
-
Designate a specific waste container for "Halogenated Organic Waste."[2][3]
-
Crucially, do not mix this waste stream with other incompatible waste types, such as non-halogenated solvents or strong oxidizing agents. [3]
2. Containerization:
-
Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[7] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
Do not overfill the container; leave adequate headspace for potential vapor expansion.
3. Labeling:
-
The waste container must be clearly and accurately labeled as soon as waste is added. The label should include:
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[7]
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[8]
5. Final Disposal:
-
Once the waste container is full or reaches the designated accumulation time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram:
Caption: Decision-making workflow for the proper disposal of this compound.
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. content.labscoop.com [content.labscoop.com]
Essential Safety and Operational Guide for Handling 2-Bromo-4-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
2-Bromo-4-ethynylpyridine should be handled as a hazardous substance. Based on analogous compounds, it is likely to be toxic if swallowed, fatal in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2]
Potential Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed or in contact with skin.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Combustibility: May be a combustible liquid.[1]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][6]
Personal Protective Equipment (PPE): A comprehensive PPE plan is your primary defense against exposure.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect before use. | To prevent skin contact.[7] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes.[4][7] |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Not typically required when handled in a fume hood. If vapors may escape, use an appropriate respirator. | To prevent inhalation of harmful vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes or aerosol generation.
-
Reaction Setup: Keep all containers tightly closed when not in use.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
Spill Response:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite), and collect it into a designated hazardous waste container.[1][5]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Identification: All materials contaminated with this compound are considered hazardous waste. This includes the chemical itself, any solutions containing it, and any contaminated lab supplies (e.g., gloves, pipette tips, paper towels).
-
Waste Segregation: Do not mix this waste with other waste streams. It should be collected as a halogenated organic waste.
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. The primary method of disposal for such compounds is typically high-temperature incineration by a licensed hazardous waste management company.[8]
Quantitative Data Summary
While specific exposure limits for this compound are not established, the limits for the parent compound, pyridine, can be used as a conservative guideline.
| Parameter | Value |
| OSHA PEL | 5 ppm (TWA) |
| ACGIH TLV | 1 ppm (TWA) |
| NIOSH REL | 5 ppm (TWA) |
TWA: Time-Weighted Average
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Post-Experiment Cleanup and Exit Procedure.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
